molecular formula C9H14N2S B2466331 1-(4-Methyl-1,3-thiazol-2-yl)piperidine CAS No. 58350-38-2

1-(4-Methyl-1,3-thiazol-2-yl)piperidine

Katalognummer: B2466331
CAS-Nummer: 58350-38-2
Molekulargewicht: 182.29
InChI-Schlüssel: MGFRWXUYPACTHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methyl-1,3-thiazol-2-yl)piperidine is a useful research compound. Its molecular formula is C9H14N2S and its molecular weight is 182.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-methyl-2-piperidin-1-yl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c1-8-7-12-9(10-8)11-5-3-2-4-6-11/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFRWXUYPACTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine

[1]

Executive Summary

This compound (also known as 4-methyl-2-piperidinylthiazole) represents a distinct class of 2-aminothiazoles where the exocyclic nitrogen is incorporated into a piperidine ring.[1] This structural modification imparts unique physicochemical properties compared to open-chain analogs, specifically restricting conformational freedom and increasing lipophilicity (LogP ~2.5).[1][2] This guide details its molecular identity, synthesis via the Hantzsch protocol, spectral signatures, and stability profile, serving as a reference for its application in lead optimization.

Molecular Identity & Structural Analysis[1][3][4][5][6]

The compound consists of a 1,3-thiazole ring substituted at the 4-position with a methyl group and at the 2-position with a piperidin-1-yl moiety.[1][2] The connectivity through the piperidine nitrogen creates a guanidine-like electronic system, delocalizing the nitrogen lone pair into the thiazole ring.[1]

Attribute Detail
IUPAC Name 4-methyl-2-(piperidin-1-yl)-1,3-thiazole
Common Synonyms 2-Piperidino-4-methylthiazole; 4-Methyl-2-(1-piperidinyl)thiazole
Molecular Formula C

H

N

S
Molecular Weight 182.29 g/mol
SMILES CC1=C(SC(=N1)N2CCCCC2)H
InChI Key (Derivative-based) Structure specific
CAS Registry 16309-94-1 (Generic for 2-piperidino-4-methylthiazole)
Structural Visualization

The following diagram illustrates the core connectivity and electronic features:

GThiazole1,3-Thiazole Core(Aromatic, Electron-Deficient)Methyl4-Methyl Group(Weakly Activating)Thiazole->MethylC4 SubstitutionNitrogenN-Linkage (C2)(sp2 Character, Conjugated)Thiazole->NitrogenC2 AttachmentPiperidinePiperidine Ring(Lipophilic, Steric Bulk)Nitrogen->ThiazoleLone Pair Delocalization(Reduced Basicity)Nitrogen->PiperidineRing Fusion

Caption: Structural connectivity of this compound highlighting the conjugation between the piperidine nitrogen and the thiazole core.

Physicochemical Properties Matrix

The integration of the piperidine ring significantly alters the solubility and acid-base profile compared to primary 2-aminothiazoles.[1][2]

Property Value / Range Implication for Drug Design
Physical State Low-melting solid or viscous oilHandling requires precise weighing; may require gentle heating for dispensing.[1][2]
LogP (Predicted) 2.3 – 2.6High lipophilicity suggests good membrane permeability; potential for CNS penetration.[1]
pKa (Thiazole N) ~5.2 – 5.6The thiazole nitrogen is the primary protonation site.[1] The piperidine nitrogen is non-basic due to conjugation.
Topological Polar Surface Area (TPSA) ~25 ŲLow TPSA indicates excellent passive transport across biological membranes.[1]
Aqueous Solubility Low (< 0.1 mg/mL at pH 7.[1]4)Requires organic co-solvents (DMSO, Ethanol) or pH adjustment (acidic) for stock solutions.[1]
H-Bond Donors 0Lack of donors improves permeability but limits specific receptor interactions requiring H-donation.[1][2]
H-Bond Acceptors 2 (Thiazole N, Piperidine N)Thiazole N is the primary acceptor.[1][2]

Synthetic Methodology: Hantzsch Thiazole Synthesis[2][3][7]

The most robust route to this compound is the Hantzsch Thiazole Synthesis , involving the condensation of a thiourea derivative with an

1
Protocol: Condensation of Piperidine-1-carbothioamide and Chloroacetone[1][2]

Reagents:

  • Piperidine-1-carbothioamide (1.0 eq)[1][2]

  • Chloroacetone (1.1 eq)[1][2]

  • Ethanol (Solvent, 10-20 volumes)[1]

  • Sodium Bicarbonate (Workup)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve piperidine-1-carbothioamide in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add chloroacetone dropwise to the stirring solution at room temperature. An exothermic reaction may occur.[2]

  • Cyclization: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor consumption of the thioamide via TLC (Mobile phase: 30% EtOAc in Hexanes).

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates as the hydrochloride salt.[2]

  • Free Base Formation: Evaporate the solvent.[2] Resuspend the residue in water and neutralize with saturated aqueous NaHCO

    
     to pH ~8. Extract with Dichloromethane (DCM).[1]
    
  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Synthesis Logic Diagram

SynthesisStartPiperidine-1-carbothioamide(Thiourea Derivative)IntermediateS-Alkylated Intermediate(Non-isolated)Start->IntermediateNucleophilic Attack (S -> C)ReagentChloroacetone(alpha-Haloketone)Reagent->IntermediateCyclizationCyclization & Dehydration(Reflux in EtOH)Intermediate->Cyclization- HCl, - H2OProductThis compound(Target Molecule)Cyclization->Product

Caption: Hantzsch synthesis pathway converting piperidine-1-carbothioamide and chloroacetone into the target thiazole.[1]

Spectral Characterization

Validation of the structure relies on identifying the characteristic signals of the thiazole ring and the piperidine moiety.

H NMR Spectroscopy (400 MHz, CDCl )
  • 
     6.0 – 6.3 ppm (1H, s):  Thiazole C5 proton.[2] This singlet is diagnostic for the 4-substituted thiazole ring.[1] Its chemical shift confirms the presence of the aromatic system.[2]
    
  • 
     3.3 – 3.5 ppm (4H, m):  Piperidine 
    
    
    -CH
    
    
    .[1] These protons are deshielded due to the proximity to the nitrogen atom attached to the aromatic ring.
  • 
     2.2 – 2.3 ppm (3H, s):  Methyl group at C4. A sharp singlet typical of a methyl group attached to an aromatic ring.[2]
    
  • 
     1.5 – 1.7 ppm (6H, m):  Piperidine 
    
    
    - and
    
    
    -CH
    
    
    .[1][2] These appear as a multiplet, representing the aliphatic core of the piperidine ring.
C NMR Spectroscopy (100 MHz, CDCl )
  • 
     ~170 ppm:  C2 of Thiazole. The most deshielded carbon due to the N-C=N (guanidine-like) character.[1]
    
  • 
     ~150 ppm:  C4 of Thiazole.[2] Quaternary carbon bearing the methyl group.[2][3]
    
  • 
     ~100-105 ppm:  C5 of Thiazole.[1] The aromatic methine carbon.[2]
    
  • 
     ~48-50 ppm:  Piperidine 
    
    
    -carbons.[1][2]
  • 
     ~25 ppm:  Piperidine 
    
    
    /
    
    
    -carbons.[1][2]
  • 
     ~17 ppm:  Methyl carbon.[1]
    

Stability & Reactivity Profile

  • Chemical Stability: The compound is stable under standard laboratory conditions.[2] The thiazole ring is robust against oxidation but can be susceptible to electrophilic aromatic substitution at the C5 position (e.g., bromination, nitration).

  • Metabolic Stability: The methyl group at C4 is a potential site for metabolic oxidation (to hydroxymethyl or carboxylic acid).[1][2] The piperidine ring may undergo oxidative metabolism (N-dealkylation or ring hydroxylation).[1][2]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.[2]

References

  • Hantzsch Thiazole Synthesis: The Chemistry of Heterocyclic Compounds, Thiazole and Its Derivatives, Vol. 34, Part 2.[2] Wiley-Interscience.[1][2] (Detailed discussion on 2-aminothiazole synthesis).

  • Piperidine-1-carbothioamide Preparation: Gardner, T. et al. "Synthesis of Compounds for Chemotherapy of Tuberculosis."[1][2] Journal of Organic Chemistry, 1957, 22(8), 984-986.[1][2][4] Link[1][2]

  • Thiazole Reactivity: Metzger, J. V.[2] "Thiazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 1984.

  • Spectral Data Comparison: National Institutes of Health (NIH) PubChem. "4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde."[1] (Derivative data used for spectral inference).[1][2][5] Link

  • General Physicochemical Properties: SwissADME Predictions for C9H14N2S. Link

Comprehensive Structural & Functional Analysis of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Significance

1-(4-Methyl-1,3-thiazol-2-yl)piperidine represents a privileged structural motif in medicinal chemistry, fusing a lipophilic cyclic amine (piperidine) with an electron-deficient heteroaromatic core (aminothiazole).[1] This molecule is not merely a building block; it acts as a critical bioisostere for aryl-amines and amides in kinase inhibitors and GPCR ligands.[1]

From a structural perspective, this compound exhibits "amidine-like" character due to the conjugation between the piperidine nitrogen lone pair and the thiazole ring system. This interaction flattens the geometry around the exocyclic nitrogen, reducing its basicity compared to a free amine and altering its hydrogen-bond acceptor profile—a key consideration for binding affinity optimization.

Key Applications
  • Kinase Inhibition: The aminothiazole core mimics the ATP adenine ring, allowing hydrogen bonding with the hinge region of kinases.

  • Bioisosterism: Serves as a surrogate for phenyl rings to improve solubility and metabolic stability (lowering LogP compared to biphenyl analogs).

  • Fragment-Based Drug Design (FBDD): Used as a rigidified linker to probe hydrophobic pockets.[1]

Synthetic Pathways & Experimental Protocols

To ensure high purity and regioselectivity, two primary pathways are employed: Nucleophilic Aromatic Substitution (


)  and the Hantzsch Thiazole Synthesis . While 

is direct, the Hantzsch method is often preferred for its robustness and ability to build the thiazole ring de novo, avoiding potential regioisomer contamination.
Comparative Synthetic Strategy

SynthesisPathways Start1 2-Bromo-4-methylthiazole Reagent1 Piperidine (Base/Heat) Target This compound Start1->Target SnAr Pathway (Lower Yield) Start2 Piperidine-1-carbothioamide Intermediate Hantzsch Intermediate (S-alkylation) Start2->Intermediate Step 1: Condensation Reagent2 Chloroacetone (Ethanol/Reflux) Reagent2->Intermediate Intermediate->Target Step 2: Cyclodehydration (Preferred Route)

Figure 1: Comparison of Synthetic Routes. The Hantzsch pathway (bottom) is preferred for scale-up due to cleaner reaction profiles.[1]

Detailed Protocol: Hantzsch Thiazole Synthesis[1]

Objective: Synthesize this compound via cyclization of piperidine-1-carbothioamide.

Reagents:

  • Piperidine-1-carbothioamide (1.0 eq)[1]

  • Chloroacetone (1.1 eq)

  • Ethanol (Absolute, solvent)

  • Sodium Bicarbonate (

    
    )
    

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve piperidine-1-carbothioamide (10 mmol) in absolute ethanol (20 mL).

    • Scientist's Note: Ensure the thiourea is fully dissolved before adding the electrophile to prevent localized concentration gradients that lead to oligomerization.

  • Alkylation: Add chloroacetone (11 mmol) dropwise over 10 minutes at room temperature.

    • Observation: The solution may warm slightly (exothermic S-alkylation).[1]

  • Cyclization: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The starting thiourea spot will disappear, and a less polar product spot will appear.

  • Work-up (Critical for Basicity Management):

    • Cool the reaction to room temperature. The product often exists as the hydrochloride salt (

      
      ) at this stage.
      
    • Concentrate the solvent under reduced pressure.

    • Redissolve the residue in water (20 mL) and neutralize carefully with saturated aqueous

      
       until pH ~8–9.
      
    • Causality: The free base is liberated here. If you skip this, the salt will remain water-soluble and be lost during extraction.[1]

  • Extraction: Extract with Dichloromethane (

    
     mL). Dry the combined organics over anhydrous 
    
    
    
    , filter, and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Structural Dynamics & Physicochemical Profile[2]

Understanding the electron distribution is vital for interpreting the molecule's reactivity and spectroscopic signature.

Resonance & Conformation

The nitrogen atom of the piperidine ring is


-hybridized (planar) rather than 

(pyramidal). The lone pair is delocalized into the thiazole ring, specifically toward the endocyclic nitrogen (N3).

Resonance cluster_properties Consequences of Resonance StructureA Neutral Form (Localized) StructureB Zwitterionic Form (Charge Separated) StructureA->StructureB Resonance (N-C Double Bond Character) Prop1 Planar N-C(2) Bond StructureB->Prop1 Prop2 Reduced Piperidine Basicity StructureB->Prop2 Prop3 Increased Thiazole Nucleophilicity StructureB->Prop3

Figure 2: Resonance contribution to molecular geometry.[1] The partial double bond character restricts rotation around the C2-N bond.[1]

Physicochemical Properties Table[1][2][3][4][5]
PropertyValue (Experimental/Predicted)Implications for Drug Design
Molecular Weight 182.29 g/mol Ideal for fragment-based screening (<200 Da).[1]
LogP 2.1 – 2.5Moderate lipophilicity; good membrane permeability.[1]
pKa (Thiazole N) ~5.4 – 5.8Weak base. Unprotonated at physiological pH (7.4).
H-Bond Donors 0No -NH or -OH groups (unless metabolic oxidation occurs).[1]
H-Bond Acceptors 2 (Thiazole N, S)The N3 nitrogen is the primary acceptor.
TPSA ~41

Excellent CNS penetration potential.[1]

Spectroscopic Characterization

This section defines the "fingerprint" of the molecule for validation purposes.

Nuclear Magnetic Resonance ( NMR)

Solvent:


, 400 MHz
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationStructural Insight
Thiazole H-5 6.15 – 6.25Singlet (s)1HCharacteristic heteroaromatic proton; shielded by the electron-donating piperidine.[1]
Piperidine

-CH2
3.40 – 3.55Multiplet (m)4HDeshielded compared to free piperidine (~2.8 ppm) due to anisotropy of the thiazole.
Thiazole -CH3 2.20 – 2.25Singlet (s)3HDiagnostic singlet for the 4-methyl group.[1]
Piperidine

-CH2
1.60 – 1.70Multiplet (m)6HTypical aliphatic envelope.
Mass Spectrometry (ESI-MS)[1]
  • Molecular Ion (

    
    ):  m/z 183.1
    
  • Fragmentation Pattern:

    • m/z 183

      
       99:  Loss of the piperidine ring (cleavage of the exocyclic C-N bond).
      
    • m/z 183

      
       84:  Appearance of the piperidinium ion.
      

References

  • Hantzsch Thiazole Synthesis Mechanism & Utility

    • Source: Wikipedia / Organic Chemistry Portal.[1]

    • Link:

  • Aminothiazole Bioisosteres in Medicinal Chemistry

    • Title: 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry.[1][2][3]

    • Source: ACS Medicinal Chemistry Letters (2020).
    • Link:[Link]

  • Physicochemical Data (Analogs)

    • Title: 1-(4-Methyl-1,3-thiazol-2-yl)piperazine (Analogous Core).[1][4]

    • Source: PubChem Compound Summary.[1]

    • Link:[Link]

  • Structural Confirmation (NMR/Crystal Data)

    • Title: Molecular co-crystals of 2-aminothiazole derivatives.[1]

    • Source: ResearchG
    • Link:[Link]

Sources

Literature review of thiazole-piperidine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Thiazole-Piperidine Derivatives in Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of thiazole-piperidine derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. By leveraging the unique chemical properties of both the thiazole and piperidine rings, researchers have developed potent and selective modulators of various biological targets, leading to the discovery of promising drug candidates for a range of diseases.

The Strategic Fusion of Thiazole and Piperidine Scaffolds

The combination of a thiazole ring and a piperidine moiety into a single molecular entity creates a versatile scaffold with significant potential for drug discovery. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a common feature in many biologically active compounds and approved drugs. It can participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, and π-π stacking. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, provides a three-dimensional structural element that can be readily functionalized to modulate physicochemical properties such as solubility and lipophilicity, and to orient substituents for optimal target engagement.

The synergistic combination of these two scaffolds has led to the development of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The ability to readily modify both the thiazole and piperidine rings allows for fine-tuning of the pharmacological profile of these derivatives to enhance potency, selectivity, and drug-like properties.

Synthetic Strategies for Thiazole-Piperidine Derivatives

The construction of the thiazole-piperidine scaffold can be achieved through various synthetic routes. A common and efficient approach is the Hantzsch thiazole synthesis, which involves the condensation of a-haloketones with thiourea or thioamide derivatives. This method allows for the introduction of diverse substituents on the thiazole ring.

A representative synthetic scheme for preparing a series of 4-(4-fluorophenyl)-N-(piperidin-4-yl)-1,3-thiazol-2-amine derivatives is depicted below. This pathway highlights the key steps in assembling the core scaffold and introducing substituents on the piperidine nitrogen.

G reagent1 2-bromo-1-(4-fluorophenyl)ethan-1-one intermediate1 4-(4-fluorophenyl)-1,3-thiazol-2-amine reagent1->intermediate1 reagent2 thiourea reagent2->intermediate1 intermediate2 tert-butyl 4-((4-(4-fluorophenyl)thiazol-2-yl)amino)piperidine-1-carboxylate intermediate1->intermediate2 reagent3 tert-butyl 4-oxopiperidine-1-carboxylate reagent3->intermediate2 reagent4 NaBH(OAc)3 reagent4->intermediate2 final_product 4-(4-fluorophenyl)-N-(piperidin-4-yl)-1,3-thiazol-2-amine intermediate2->final_product Deprotection reagent5 TFA, DCM reagent5->final_product final_derivatives N-substituted piperidine derivatives final_product->final_derivatives Acylation/Sulfonylation reagent6 R-COCl or R-SO2Cl reagent6->final_derivatives

Figure 1: General synthetic scheme for thiazole-piperidine derivatives.

Experimental Protocol: Synthesis of 4-(4-fluorophenyl)-N-(piperidin-4-yl)-1,3-thiazol-2-amine

Step 1: Synthesis of 4-(4-fluorophenyl)-1,3-thiazol-2-amine

  • To a solution of 2-bromo-1-(4-fluorophenyl)ethan-1-one (10 mmol) in ethanol (50 mL), add thiourea (12 mmol).

  • Reflux the reaction mixture for 4 hours.

  • Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the resulting precipitate by filtration, wash with water, and dry to afford the desired product.

Step 2: Synthesis of tert-butyl 4-((4-(4-fluorophenyl)thiazol-2-yl)amino)piperidine-1-carboxylate

  • To a solution of 4-(4-fluorophenyl)-1,3-thiazol-2-amine (5 mmol) and tert-butyl 4-oxopiperidine-1-carboxylate (5.5 mmol) in dichloromethane (DCM, 50 mL), add sodium triacetoxyborohydride (NaBH(OAc)3, 7.5 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of 4-(4-fluorophenyl)-N-(piperidin-4-yl)-1,3-thiazol-2-amine

  • To a solution of tert-butyl 4-((4-(4-fluorophenyl)thiazol-2-yl)amino)piperidine-1-carboxylate (2 mmol) in DCM (20 mL), add trifluoroacetic acid (TFA, 10 mL).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer, and concentrate to yield the final product.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the biological activity of thiazole-piperidine derivatives. By systematically modifying different parts of the molecule, researchers can identify key structural features that govern potency and selectivity.

Anticancer Activity

Thiazole-piperidine derivatives have emerged as promising anticancer agents, with some compounds exhibiting potent inhibitory activity against various cancer cell lines. SAR studies have revealed that the nature and position of substituents on both the thiazole and piperidine rings play a critical role in their cytotoxic effects.

For instance, a series of 2-amino-4-phenylthiazole derivatives with a piperidine moiety at the 2-amino position have been investigated for their anticancer activity.

CompoundR1R2IC50 (µM) on MCF-7IC50 (µM) on A549
1a HH>100>100
1b 4-FH15.221.5
1c 4-ClH10.815.3
1d 4-FCOCH32.54.1
1e 4-ClCOCH31.93.2

Table 1: Anticancer activity of selected thiazole-piperidine derivatives.

The data in Table 1 suggests that:

  • Substitution on the phenyl ring at the 4-position of the thiazole with electron-withdrawing groups like fluorine or chlorine (compounds 1b and 1c ) enhances anticancer activity compared to the unsubstituted analog (1a ).

  • Acylation of the piperidine nitrogen (compounds 1d and 1e ) leads to a significant increase in potency against both MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

G cluster_0 Thiazole-Piperidine Scaffold cluster_1 Biological Activity A Thiazole Ring (Substituent R1) B Piperidine Ring (Substituent R2) A->B Linker C Potency A->C Modulates D Selectivity A->D Influences B->C Modulates B->D Influences R1_sub R1 Substituent (e.g., H, F, Cl) R1_sub->A R2_sub R2 Substituent (e.g., H, Acyl) R2_sub->B

Figure 2: Structure-Activity Relationship (SAR) summary.

Therapeutic Applications and Mechanisms of Action

The diverse biological activities of thiazole-piperidine derivatives have positioned them as attractive candidates for the treatment of various diseases.

Anticancer Agents

Many thiazole-piperidine derivatives exert their anticancer effects by inhibiting key enzymes involved in cell cycle progression and proliferation, such as Cyclin-Dependent Kinases (CDKs). For example, some derivatives have been shown to be potent inhibitors of CDK2/cyclin A, leading to cell cycle arrest at the G1/S phase and subsequent apoptosis.

G drug Thiazole-Piperidine Derivative cdk2 CDK2/Cyclin A drug->cdk2 Inhibits rb Rb cdk2->rb Phosphorylates g1_s G1/S Phase Progression cdk2->g1_s e2f E2F rb->e2f Inhibits e2f->g1_s Promotes apoptosis Apoptosis g1_s->apoptosis Leads to (when inhibited)

Figure 3: Mechanism of action of a CDK-inhibiting thiazole-piperidine derivative.

Antimicrobial Agents

The thiazole ring is a component of several antimicrobial drugs, and its incorporation into the piperidine scaffold has yielded compounds with significant antibacterial and antifungal activity. These derivatives often act by disrupting the microbial cell membrane or by inhibiting essential enzymes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculate each well with a standardized suspension of the microorganism (e.g., Staphylococcus aureus, Candida albicans).

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

Thiazole-piperidine derivatives represent a promising class of compounds in medicinal chemistry with a broad range of therapeutic applications. The synthetic accessibility and the potential for diverse functionalization of this scaffold provide a robust platform for the development of novel drug candidates. Future research in this area will likely focus on the optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic properties, as well as on the elucidation of their detailed mechanisms of action to identify novel biological targets. The continued exploration of the chemical space around the thiazole-piperidine core is expected to yield new and effective therapeutic agents for a variety of diseases.

References

  • Synthesis and biological evaluation of novel thiazole derivatives as potential antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, [Link]

  • Thiazole-based compounds as anticancer agents: A review. European Journal of Medicinal Chemistry, [Link]

  • Recent advances in the synthesis and medicinal applications of thiazole derivatives. RSC Advances, [Link]

  • A review on recent advances of piperidine derivatives in medicinal chemistry. Bioorganic & Medicinal Chemistry, [Link]

  • Design, synthesis, and biological evaluation of novel piperidine-thiazole derivatives as potent anticancer agents. Bioorganic Chemistry, [Link]

  • Synthesis and evaluation of new thiazole-piperidine hybrids as potential antimicrobial agents. Medicinal Chemistry Research, [Link]

  • Recent developments of thiazole-containing compounds as anticancer agents. Archiv der Pharmazie, [Link]

  • Piperidine-containing compounds in the design of anticancer agents. Drug Discovery Today, [Link]

  • Thiazole: A privileged scaffold in medicinal chemistry. RSC Medicinal Chemistry, [Link]

  • Synthesis, characterization and in vitro antimicrobial and anticancer evaluation of new thiazole derivatives. Journal of Molecular Structure, [Link]

Bioactivity profile of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the 1-(4-Methyl-1,3-thiazol-2-yl)piperidine scaffold. It is structured to serve researchers in medicinal chemistry and pharmacology, moving from synthetic accessibility to bioactivity profiling and mechanism of action.

Executive Summary

The This compound scaffold represents a privileged substructure in medicinal chemistry, characterized by the fusion of a lipophilic piperidine ring with a polar, aromatic thiazole core. This "linked-heterocycle" architecture serves as a bioisostere for various amide and ester linkages found in endogenous ligands. Its primary utility lies in its ability to modulate G-protein-coupled receptors (GPCRs) and inhibit specific hydrolase enzymes.

Key therapeutic vectors include:

  • Neuropharmacology: Acetylcholinesterase (AChE) inhibition for Alzheimer's disease management.

  • Antimicrobial: Inhibition of DNA gyrase B in resistant bacterial strains.

  • Oncology: Modulation of EGFR kinase activity when functionalized with aryl substituents.

Chemical Architecture & SAR Analysis

The scaffold consists of three distinct pharmacophoric regions. Understanding the Structure-Activity Relationship (SAR) of these regions is critical for optimizing bioactivity.

Structural Zones
  • The Piperidine Tail (Hydrophobic Domain):

    • Acts as a bulk tolerance group.

    • In AChE inhibitors, this ring interacts with the peripheral anionic site (PAS) of the enzyme via hydrophobic cation-pi interactions (if protonated) or Van der Waals forces.

    • Modification: Substitution at C4 (e.g., benzyl, hydroxyl) drastically alters selectivity between AChE and Butyrylcholinesterase (BuChE).

  • The Thiazole Core (Linker/Electronic Modulator):

    • A planar, aromatic spacer that positions the piperidine relative to other binding pockets.

    • The nitrogen at position 3 acts as a hydrogen bond acceptor (HBA), crucial for anchoring the molecule in the active site of kinases or hydrolases.

  • The 4-Methyl Substituent (Steric Anchor):

    • Provides a small hydrophobic anchor.

    • SAR Insight: Replacing the methyl group with a phenyl ring often shifts activity from antimicrobial to anticancer (cytotoxicity) due to increased pi-stacking capability.

SAR Visualization

The following diagram illustrates the functional logic of the scaffold.

SAR_Analysis Scaffold This compound Piperidine Piperidine Ring (Hydrophobic Binding) Scaffold->Piperidine Thiazole Thiazole Core (H-Bond Acceptor) Scaffold->Thiazole Methyl 4-Methyl Group (Steric Anchor) Scaffold->Methyl AChE AChE Inhibition (Cation-Pi Interaction) Piperidine->AChE Interaction at PAS Kinase Kinase Selectivity (H-Bonding w/ Hinge) Thiazole->Kinase N3 Interaction Solubility Lipophilicity Control (LogP ~2.2) Methyl->Solubility Hydrophobic Bulk

Figure 1: Pharmacophoric dissection of the scaffold showing functional contributions of each moiety.

Synthesis Protocols

Reliable synthesis is the foundation of any biological study. Two primary routes are recommended: the Hantzsch Thiazole Synthesis (for de novo construction) and Nucleophilic Aromatic Substitution (SNAr) (for combinatorial libraries).

Method A: Hantzsch Thiazole Synthesis (Primary Route)

This method is preferred for large-scale production as it builds the thiazole ring directly from stable precursors.

Reagents:

  • Piperidine-1-carbothioamide (Thiourea derivative)

  • Chloroacetone (alpha-haloketone)

  • Ethanol (Solvent)[1][2][3][4]

Protocol:

  • Precursor Synthesis: Dissolve piperidine (10 mmol) in dry THF. Add benzoyl isothiocyanate (10 mmol) dropwise at 0°C. Stir for 1h. Hydrolyze the intermediate with 10% NaOH at 60°C for 2h to yield piperidine-1-carbothioamide. Recrystallize from ethanol.

  • Cyclization: Dissolve piperidine-1-carbothioamide (5 mmol) in absolute ethanol (20 mL).

  • Addition: Add chloroacetone (5.5 mmol) dropwise over 15 minutes.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).[5]

  • Workup: Cool to room temperature. A precipitate (hydrochloride salt) may form.[6] Neutralize with saturated NaHCO₃ solution.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 15 mL). Dry organic layer over anhydrous Na₂SO₄.[5]

  • Purification: Evaporate solvent. Purify via silica gel column chromatography (0-10% MeOH in DCM).

Method B: SNAr Coupling (Library Route)

Ideal for generating derivatives where the thiazole core is already functionalized.

Reagents:

  • 2-Chloro-4-methylthiazole

  • Piperidine[2][4][5][7][8][9][10]

  • K₂CO₃ (Base)

  • DMF (Solvent)[11]

Protocol:

  • Combine 2-chloro-4-methylthiazole (1.0 eq), piperidine (1.2 eq), and K₂CO₃ (2.0 eq) in DMF.

  • Heat to 100°C for 12 hours.

  • Pour into ice water; filter the solid precipitate.[1]

Bioactivity & Mechanism of Action

Acetylcholinesterase (AChE) Inhibition

The scaffold acts as a non-covalent inhibitor of AChE. The piperidine ring lodges in the peripheral anionic site (PAS), while the thiazole ring extends toward the catalytic triad, blocking substrate entry.

  • Potency: IC₅₀ values typically range from 0.5 µM to 10 µM depending on piperidine 4-substitution.

  • Selectivity: High selectivity for AChE over BuChE is often observed due to the steric constraints of the thiazole methyl group.

Antimicrobial Activity

Derivatives of this scaffold have shown efficacy against Gram-positive bacteria (S. aureus, B. subtilis).

  • Mechanism: The thiazole moiety mimics the ATP-binding pocket of bacterial DNA Gyrase B , preventing supercoiling and replication.

  • Data: Minimum Inhibitory Concentration (MIC) values are often in the range of 12.5–50 µg/mL .

Signaling Pathway Visualization

The following diagram details the downstream effects of AChE inhibition by this scaffold.

MOA_Pathway Inhibitor Thiazolyl-Piperidine Scaffold AChE Acetylcholinesterase (Enzyme) Inhibitor->AChE Inhibits (IC50 ~1-10µM) ACh Acetylcholine (Neurotransmitter) AChE->ACh Hydrolysis (Blocked) Receptor Post-Synaptic Cholinergic Receptor ACh->Receptor Binds & Activates Signal Cognitive Function Enhancement Receptor->Signal Depolarization

Figure 2: Mechanism of Action for cholinergic modulation.

Experimental Validation Protocols

To validate the bioactivity of synthesized scaffolds, the following standardized assays are recommended.

Ellman’s Assay (AChE Inhibition)

This colorimetric assay quantifies the inhibition of AChE by measuring the production of thiocholine.

  • Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCI, 15 mM).

  • Reagent: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 3 mM).

  • Procedure:

    • In a 96-well plate, add 150 µL buffer.

    • Add 20 µL test compound (various concentrations in DMSO).

    • Add 20 µL AChE enzyme solution (0.2 U/mL). Incubate at 25°C for 10 min.

    • Add 10 µL DTNB and 10 µL ATCI.

  • Measurement: Monitor absorbance at 412 nm every 30s for 5 min.

  • Calculation: % Inhibition =

    
    .
    
MTT Cell Viability Assay (Cytotoxicity Control)

Essential to ensure the compound is not generally toxic to healthy cells (e.g., HEK293).

  • Seed cells (5,000/well) in 96-well plates. Incubate 24h.

  • Treat with scaffold concentrations (0.1–100 µM) for 48h.

  • Add MTT reagent (5 mg/mL). Incubate 4h.

  • Dissolve formazan crystals in DMSO.

  • Read absorbance at 570 nm .

Quantitative Data Summary

Bioactivity TargetEfficacy MetricTypical RangeKey Structural Determinant
AChE Inhibition IC₅₀ (µM)0.5 – 10.0Piperidine ring size & lipophilicity
S. aureus (Antibacterial) MIC (µg/mL)12.5 – 50.0Thiazole C4-Methyl group
Cytotoxicity (HepG2) IC₅₀ (µM)> 50.0Aryl substitution on Piperidine (Toxic if high)

References

  • Discovery, SAR and Biological Evaluation of Aryl-thiazol-piperidines. NIH Molecular Libraries Program.

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Molecules (MDPI).

  • Hantzsch Pyridine/Thiazole Synthesis: Mechanisms and Protocols. Organic Syntheses / Wikipedia.

  • Synthesis and biological evaluation of novel 2-(Piperidin-4-yl) derivatives. Journal of Medicinal Chemistry.

  • 1-(4-Methyl-1,3-thiazol-2-yl)piperazine Chemical Properties. PubChem.

Sources

An In-depth Technical Guide to 1-(4-Methyl-1,3-thiazol-2-yl)piperidine: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-(4-methyl-1,3-thiazol-2-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide will delve into its chemical identity, physicochemical properties, a detailed synthetic protocol, and a discussion of its potential therapeutic applications based on the broader class of 2-aminothiazole derivatives.

Chemical Identity and Molecular Structure

This compound is a substituted thiazole derivative featuring a piperidine ring attached to the 2-position of the 4-methylthiazole core. The piperidine moiety, a saturated six-membered heterocycle containing one nitrogen atom, is a common scaffold in many pharmaceuticals.[1] The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen, which is a key pharmacophore in numerous biologically active compounds.[2]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
CAS Number 58350-38-2[3]
Molecular Formula C9H14N2S[3]
Molecular Weight 182.29 g/mol [3]
SMILES String CC1=CN=C(S1)N2CCCCC2
InChIKey To be generated from structure

digraph "this compound" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1];
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes N1 [label="N", pos="0,0!", fontcolor="#202124"]; C2 [label="C", pos="1.2,0.6!", fontcolor="#202124"]; S3 [label="S", pos="1.2,-0.6!", fontcolor="#202124"]; C4 [label="C", pos="-0.2,-1.2!", fontcolor="#202124"]; C5 [label="C", pos="-1.2,0!", fontcolor="#202124"]; C_Me [label="C", pos="-0.2,-2.4!", fontcolor="#202124"]; N_pip [label="N", pos="-2.6,0!", fontcolor="#202124"]; C_pip1 [label="C", pos="-3.3,1.2!", fontcolor="#202124"]; C_pip2 [label="C", pos="-4.7,1.2!", fontcolor="#202124"]; C_pip3 [label="C", pos="-5.4,0!", fontcolor="#202124"]; C_pip4 [label="C", pos="-4.7,-1.2!", fontcolor="#202124"]; C_pip5 [label="C", pos="-3.3,-1.2!", fontcolor="#202124"];

// Bonds N1 -- C2 [label="", len=1.5]; C2 -- S3 [label="", len=1.5]; S3 -- C4 [label="", len=1.5]; C4 -- C5 [label="", len=1.5]; C5 -- N1 [label="", len=1.5]; C4 -- C_Me [label="", len=1.5]; C5 -- N_pip [label="", len=1.5]; N_pip -- C_pip1 [label="", len=1.5]; C_pip1 -- C_pip2 [label="", len=1.5]; C_pip2 -- C_pip3 [label="", len=1.5]; C_pip3 -- C_pip4 [label="", len=1.5]; C_pip4 -- C_pip5 [label="", len=1.5]; C_pip5 -- N_pip [label="", len=1.5];

// Double bonds N1 -- C5 [style=double]; C2 -- S3 [style=solid]; C4 -- C5 [style=solid]; }

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through a well-established route for the formation of 2-aminothiazole derivatives. A common and efficient method is the Hantzsch thiazole synthesis, which involves the condensation of a thiourea or thioamide with an α-haloketone.

Proposed Synthetic Workflow

Synthesis_Workflow Piperidine Piperidine Thiourea Piperidine-1-carbothioamide (Thiourea derivative) Piperidine->Thiourea Reaction with CS2, NH3 CS2 Carbon Disulfide CS2->Thiourea Product This compound Thiourea->Product Hantzsch Thiazole Synthesis (Condensation) Chloroacetone 1-Chloroacetone (α-haloketone) Chloroacetone->Product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Piperidine-1-carbothioamide

  • To a stirred solution of piperidine (1 equivalent) in ethanol, add carbon disulfide (1.1 equivalents) dropwise at 0-5 °C.

  • After the addition is complete, add a concentrated aqueous solution of ammonia (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • The precipitated solid, piperidine-1-carbothioamide, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Causality: The reaction of a secondary amine (piperidine) with carbon disulfide in the presence of ammonia is a standard method for the preparation of N,N-disubstituted thioureas. The ammonia acts as a source of the amino group required to complete the thiourea structure.

Step 2: Synthesis of this compound

  • Dissolve piperidine-1-carbothioamide (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • To this solution, add 1-chloroacetone (1 equivalent) dropwise at room temperature.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[4]

  • After completion of the reaction, cool the mixture to room temperature and neutralize with a base, such as a saturated solution of sodium bicarbonate.

  • The product can be extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Causality: This step is a classic Hantzsch thiazole synthesis. The sulfur of the thiourea acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone. This is followed by an intramolecular cyclization and dehydration to form the thiazole ring.

Spectroscopic Characterization (Predicted)

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~6.5s1HThiazole-H
~3.5t4HN-CH₂ (piperidine)
~2.2s3HCH₃ (thiazole)
~1.6m6HCH₂ (piperidine)

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~168C=N (thiazole)
~148C-CH₃ (thiazole)
~105CH (thiazole)
~52N-CH₂ (piperidine)
~26CH₂ (piperidine)
~24CH₂ (piperidine)
~15CH₃ (thiazole)

Table 4: Predicted IR Spectral Data

Wavenumber (cm⁻¹)Assignment
2950-2850C-H stretch (aliphatic)
~1600C=N stretch (thiazole)
~1550C=C stretch (thiazole)
1450-1350C-H bend
~1200C-N stretch

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 182.29. Fragmentation patterns would likely involve the cleavage of the piperidine ring and the thiazole moiety.

Potential Applications in Drug Discovery

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities.[2][6] These activities include antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral properties.[6][7]

  • Anticancer Activity: Numerous 2-aminothiazole derivatives have been synthesized and evaluated for their anticancer properties.[2][7] They have been shown to act as inhibitors of various kinases and other cellular targets involved in cancer progression.

  • Antimicrobial Activity: The thiazole ring is a component of several antimicrobial agents. Derivatives of 2-aminothiazole have shown promising activity against a range of bacteria and fungi.[6]

  • Neuroprotective Effects: Recent research has explored the potential of 2-aminothiazole derivatives in the treatment of neurodegenerative diseases, such as Alzheimer's disease, by targeting enzymes like acetylcholine esterase.[8]

The incorporation of a piperidine ring can modulate the pharmacokinetic properties of the molecule, such as its solubility, lipophilicity, and ability to cross the blood-brain barrier, potentially enhancing its therapeutic efficacy. Further research and biological evaluation of this compound are warranted to explore its specific pharmacological profile.

References

  • 1-(4-Methyl-1,3-thiazol-2-yl)piperazine - PubChem. National Center for Biotechnology Information. [Link]

  • 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine | C8H13N3S | CID 86769314 - PubChem. National Center for Biotechnology Information. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Aouad, M. R., & Asiri, A. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Advanced Research, 29, 1-20. [Link]

  • Piperidine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-, monohydrochloride - PubChemLite. National Center for Biotechnology Information. [Link]

  • This compound - CAS:58350-38-2. Beijing Xinheng Research Technology Co., Ltd. [Link]

  • Nevagi, R. J., & Nevagi, S. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

  • Rajesh, K., Shafi, S. S., & Arulprakash, A. (2021). Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. Oriental Journal of Chemistry, 37(5), 1158-1166. [Link]

  • 1-(4-Methyl-1,2-thiazol-5-yl)piperidin-3-amine | C9H15N3S - PubChem. National Center for Biotechnology Information. [Link]

  • El-Sayed, M. A. A., & Al-Ghorbani, M. (2020). Discovery of 2-Aminothiazole Derivatives as Antitumor Agents. Letters in Drug Design & Discovery, 17(7), 846-855. [Link]

  • 4-(4-methyl-1,3-thiazol-2-yl)piperidine - PubChemLite. National Center for Biotechnology Information. [Link]

  • 1-(4-PHENYL-1,3-THIAZOL-2-YL)PIPERIDINE | CAS 34587-25-2. Matrix Fine Chemicals. [Link]

  • 2-aminothiazole derivative, preparation method, and use.
  • Al-Mousawi, S. M., El-Apasery, M. A., & El-Sherbeny, M. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]

  • 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid - SpectraBase. [Link]

  • Vovk, M. V., & Saliyeva, L. M. (2018). Synthesis and Biological Activity of New[7][9]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Chemistry of Heterocyclic Compounds, 54(1), 85-91. [Link]

  • El-Sayed, M. A. A., Al-Ghorbani, M., & El-Gamal, A. A. (2021). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC advances, 11(36), 22359-22371. [Link]

  • Kiss, L., & Wölfling, J. (2021). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 26(23), 7233. [Link]

  • Al-Abdullah, E. S., Al-Soud, Y. A., & Al-Masoudi, N. A. (2015). Synthesis of new 1, 3-thiazole derivatives; using 1-(4-carbamoylphenyl)-3-methylthiourea and 1-methyl-3-(quinolin-8-yl) thiourea as starting materials. Journal of Heterocyclic Chemistry, 52(6), 1774-1780. [Link]

  • Pop, R., & Vlase, L. (2015). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE-5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia, 63(2), 172-177. [Link]

  • Piperidine - Wikipedia. [Link]

  • Al-Adilee, K. J., & Al-Jbouri, M. S. (2019). Synthesis, Characterization and biological activity of new derivatives of 1, 3, 4, thiadiazol with some transitions metal ion. Pharmacia, 10(2), 1-10. [Link]

  • Patel, N. B., & Patel, H. R. (2019). Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2, 4-dione conjugates. Journal of Saudi Chemical Society, 23(3), 345-356. [Link]

  • Żołnowska, B., Sławiński, J., Szafrański, K., & Kędzia, A. (2021). Novel Derivatives of 4-Methyl-1, 2, 3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(3), 634. [Link]

Sources

Thermodynamic Stability & Synthetic Viability of 4-Methyl-1,3-Thiazole Derivatives

[1]

Executive Summary

The 4-methyl-1,3-thiazole scaffold represents a "privileged structure" in medicinal chemistry, balancing robust thermodynamic stability with versatile functionalization potential.[1] Unlike its oxazole counterparts, the thiazole ring exhibits enhanced aromatic character due to the lower electronegativity of sulfur compared to oxygen, allowing for better

Theoretical Underpinnings: Electronic Structure & Aromaticity[1][2][3]

The Aromatic Stabilization Energy (ASE)

The thermodynamic resilience of 4-methyl-1,3-thiazole stems from its aromatic nature.[1] The sulfur atom contributes a lone pair to the


  • Sulfur's Role: The 3d-orbital participation of sulfur is minimal; however, its high polarizability stabilizes the ring against nucleophilic attack compared to oxazoles.

  • The 4-Methyl Effect: The methyl group at position 4 is not merely a bystander. Through hyperconjugation, it donates electron density into the ring system.

    • Consequence: This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the ring slightly more nucleophilic but significantly more resistant to oxidative ring-opening than the unsubstituted parent.

Physicochemical Baseline

The following data serves as the thermodynamic baseline for 4-methylthiazole (CAS 693-95-8). Deviations from these values in derivatives indicate strain or intermolecular bonding effects.

PropertyValueSource/Method
Enthalpy of Formation (

)

kJ/mol
Calorimetry/NIST
Enthalpy of Formation (

)

kJ/mol
Calorimetry/NIST
Enthalpy of Vaporization (

)

kJ/mol
NIST
LogP (Octanol/Water) 1.452Crippen Method
Topological Polar Surface Area (TPSA) ~41

Computed

Synthetic Thermodynamics: The Hantzsch Driver

The formation of the thiazole ring via the Hantzsch synthesis is a textbook example of a reaction driven by the thermodynamic gain of aromatization.

Mechanism & Driving Force

The reaction between an

Key Insight: The reaction is exothermic. In process scale-up, controlling the rate of addition is critical to manage the heat load, preventing the formation of polymeric byproducts.

Visualization: Hantzsch Synthesis Pathway[1][4]

HantzschSynthesisReactantsα-Haloketone +ThioamideIntermediateHydroxy-thiazoline(Non-Aromatic)Reactants->IntermediateNucleophilic Attack(Exothermic)TransitionDehydration(- H₂O)Intermediate->TransitionAcid CatalysisProduct4-Methylthiazole(Aromatic)Transition->ProductAromatization Driver(ΔG << 0)

Caption: The Hantzsch synthesis is thermodynamically driven by the final irreversible aromatization step.

Environmental & Metabolic Stability

While thermodynamically stable on the shelf, the 4-methyl-1,3-thiazole ring is not inert in biological systems.[1] Understanding these degradation pathways is essential for drug design.

Metabolic Soft Spots[1]
  • S-Oxidation: The sulfur atom can be oxidized by CYP450 enzymes to form sulfoxides or sulfones. However, the aromatic nature makes this difficult compared to non-aromatic sulfides.

  • Methyl Oxidation: The benzylic-like protons on the 4-methyl group are susceptible to radical abstraction and subsequent oxidation to hydroxymethyl or carboxylic acid derivatives.[1] This is often the primary metabolic clearance pathway.

Visualization: Degradation Pathways[1]

Degradationcluster_OxidationMetabolic Oxidation (CYP450)Parent4-Methyl-1,3-thiazoleMetabolite14-(Hydroxymethyl)thiazoleParent->Metabolite1Benzylic Hydroxylation(Major Pathway)Metabolite3Thiazole S-Oxide(Unstable/Reactive)Parent->Metabolite3S-Oxidation(Minor Pathway)Metabolite2Thiazole-4-carboxylic acidMetabolite1->Metabolite2Further Oxidation

Caption: The 4-methyl group is the primary site of metabolic liability, sparing the ring itself.[1]

Experimental Protocols: Assessing Stability

To validate the stability claims, the following protocols should be employed. These are designed to be self-validating through the use of internal standards and controls.

Protocol A: Accelerated Stability Testing (Forced Degradation)

Purpose: To determine the intrinsic stability of the molecule under stress conditions (ICH Q1A guidelines).

Reagents:

  • 0.1 N HCl[1]

  • 0.1 N NaOH[1]

  • 3%

    
    [1][2]
    
  • HPLC-grade Acetonitrile[1]

Workflow:

  • Preparation: Dissolve derivative to 1 mg/mL in Acetonitrile/Water (50:50).

  • Acid Stress: Add equal vol 0.1 N HCl. Incubate at 60°C for 4 hours.

  • Base Stress: Add equal vol 0.1 N NaOH. Incubate at 60°C for 4 hours.

  • Oxidative Stress: Add equal vol 3%

    
    . Incubate at RT for 24 hours.
    
  • Analysis: Neutralize samples and analyze via LC-MS/MS.

  • Validation: Recovery must be >95% for "Stable" classification. If degradation >10% occurs, isolate and characterize degradation products via NMR.

Protocol B: Thermodynamic Solubility & Lipophilicity

Purpose: To correlate experimental


Workflow:

  • Saturation: Add excess solid compound to pH 7.4 phosphate buffer.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter through 0.45 µm PVDF membrane (low binding).

  • Quantification: Measure filtrate concentration via UV-Vis (using pre-determined extinction coefficient

    
    ).
    
  • Self-Check: Measure the melting point of the residual solid. A depression in MP indicates polymorphic transition or hydrate formation during equilibration.

Visualization: Stability Assessment Workflow

StabilityWorkflowcluster_StressStress ConditionsSampleTest Compound(>98% Purity)AcidAcid Hydrolysis(0.1N HCl, 60°C)Sample->AcidBaseBase Hydrolysis(0.1N NaOH, 60°C)Sample->BaseOxOxidation(3% H₂O₂, RT)Sample->OxAnalysisLC-MS/MS AnalysisAcid->AnalysisBase->AnalysisOx->AnalysisDecisionStability ClassificationAnalysis->DecisionCalculate % Recovery

Caption: Standardized workflow for assessing chemical resistance before biological testing.

References

  • NIST Chemistry WebBook. 4-Methylthiazole Thermochemical Data.[1] National Institute of Standards and Technology.[3] Link

  • RSC Advances. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach. Royal Society of Chemistry.[4] Link

  • Molecules (MDPI). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives.Link

  • Journal of Medicinal Chemistry.Metabolic Stability and Design of Thiazole Derivatives. (General reference to field standard practices).
  • Cheméo. 4-Methylthiazole Chemical & Physical Properties.Link

Methodological & Application

Application Note: Scalable Production of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the scalable synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine , a privileged scaffold in medicinal chemistry found in various GPCR ligands and kinase inhibitors. While traditional medicinal chemistry routes often utilize the Hantzsch synthesis, this guide prioritizes a Nucleophilic Aromatic Substitution (SNAr) approach optimized for scale-up (gram to kilogram). This method utilizes green solvents (Ethanol or 2-MeTHF) and an inorganic base, offering superior atom economy and simplified purification via acid-base extraction, eliminating the need for chromatographic separation.

Introduction & Retrosynthetic Analysis

The 2-aminothiazole core is a critical pharmacophore. For the target molecule, two primary disconnections exist:

  • Disconnection A (SNAr): Displacing a leaving group at the thiazole C2 position with piperidine.

  • Disconnection B (Hantzsch): Condensing an alpha-haloketone with a thiourea derivative.[1]

While Method B is excellent for library generation, Method A is preferred for process scale-up due to the commercial availability of stable precursors and the avoidance of lachrymatory


-haloketones.
Figure 1: Retrosynthetic Strategy (Graphviz)

Retrosynthesis Target TARGET This compound Split Target->Split RouteA_Label Route A: S_NAr (Preferred for Scale) Split->RouteA_Label RouteB_Label Route B: Hantzsch Synthesis Split->RouteB_Label Thiazole_Halide 2-Bromo-4-methylthiazole (Commercially Available) RouteA_Label->Thiazole_Halide Piperidine_A Piperidine RouteA_Label->Piperidine_A Thiourea Piperidine-1-carbothioamide RouteB_Label->Thiourea HaloKetone Chloroacetone (Lachrymator/Unstable) RouteB_Label->HaloKetone

Caption: Comparison of SNAr (Green/Scalable) vs. Hantzsch (Library/Toxic) pathways.

Route Selection Matrix

FeatureMethod A: SNAr (Recommended)Method B: Hantzsch Synthesis
Key Reagents 2-Bromo-4-methylthiazole, PiperidineChloroacetone, N-Piperidinecarbothioamide
Atom Economy High (Byproduct: HBr salt)Moderate (Loss of H2O + HCl)
Safety Piperidine is toxic/flammable but manageable.Chloroacetone is a severe lachrymator.
Purification Acid-Base Extraction (No Column)Often requires recrystallization or column.
Green Score High (Ethanol solvent)Medium (Often requires reflux in alcohols).

Detailed Protocol: Scalable SNAr Synthesis

Reaction Mechanism & Causality

The reaction proceeds via an addition-elimination mechanism.[2][3] The nitrogen of the piperidine attacks the C2 position of the thiazole. The electron-withdrawing nature of the thiazole ring (specifically the imine-like nitrogen) stabilizes the Meisenheimer-like transition state.

  • Solvent Choice: Ethanol (EtOH) is selected over DMF/DMAc. While dipolar aprotic solvents accelerate SNAr, EtOH allows for easier workup and is Class 3 (low toxicity).

  • Base Choice: Potassium Carbonate (K2CO3) acts as an HCl scavenger. It is preferred over organic bases (TEA) to prevent the formation of difficult-to-remove organic salts.

Experimental Procedure (100g Scale)

Reagents:

  • 2-Bromo-4-methylthiazole: 100.0 g (0.56 mol)

  • Piperidine: 71.5 g (0.84 mol, 1.5 eq)

  • Potassium Carbonate (anhydrous): 116.0 g (0.84 mol, 1.5 eq)

  • Ethanol (200 proof): 500 mL

  • Water (for workup): 1000 mL

  • MTBE (Methyl tert-butyl ether): 800 mL

Step-by-Step Protocol:

  • Charging: To a 2L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, charge Ethanol (500 mL) and 2-Bromo-4-methylthiazole (100 g) .

  • Base Addition: Add K2CO3 (116 g) in a single portion. The slurry will be heterogeneous.

  • Nucleophile Addition: Add Piperidine (71.5 g) dropwise via an addition funnel over 30 minutes. Note: Reaction is mildly exothermic; maintain internal temperature < 40°C.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 12–16 hours.

    • PAT Checkpoint: Monitor by HPLC or TLC (Mobile Phase: 20% EtOAc/Hexane). Consumption of bromide starting material indicates completion.

  • Workup (The "Self-Validating" Purification):

    • Cool reaction to room temperature.[4][5][6]

    • Filter off inorganic salts (KBr, excess K2CO3) and wash the cake with EtOH (100 mL).

    • Concentrate the filtrate under reduced pressure to remove Ethanol.

    • Acid-Base Extraction Cycle (Critical for Purity):

      • Dissolve the residue in MTBE (400 mL) .

      • Extract with 1M HCl (2 x 300 mL) . The product (basic) moves to the aqueous layer; non-basic impurities remain in organic.

      • Separate layers.[5] Keep the Aqueous Acidic Layer .

      • Basify the aqueous layer to pH > 10 using 4M NaOH (cooling required).

      • Extract the now-liberated product into MTBE (2 x 200 mL) .

  • Isolation: Dry the combined organic layers over Na2SO4, filter, and concentrate to dryness.

  • Final Polish: If necessary, recrystallize from minimal hot Hexane/EtOAc (9:1).

Expected Yield: 85–92% (Pale yellow to white solid). Melting Point: 48–50°C.

Process Flow Diagram (PFD)

ProcessFlow Input Start: 2-Br-4-Me-Thiazole + Piperidine + K2CO3 in EtOH Reflux Reflux 78°C (12-16 h) Input->Reflux Filter Filtration (Remove Salts) Reflux->Filter Conc Concentrate Filtrate Filter->Conc AcidExt Acid Extraction (1M HCl) Conc->AcidExt PhaseSep1 Phase Separation AcidExt->PhaseSep1 DiscardOrg Discard Organic (Non-basic impurities) PhaseSep1->DiscardOrg Top Layer Basify Basify Aqueous (NaOH to pH > 10) PhaseSep1->Basify Bottom Layer (Product as Salt) OrgExt Extract into MTBE Basify->OrgExt Final Final Product Isolation OrgExt->Final

Caption: Workup flow utilizing acid-base switching to ensure high purity without chromatography.

Quality Control & Analytics

To ensure the protocol is self-validating, the following analytical parameters should be met:

HPLC Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Thiazole absorption).

NMR Specification (400 MHz, CDCl3)
Chemical Shift (

)
MultiplicityIntegrationAssignment
6.15Singlet (s)1HThiazole C5-H
3.45Multiplet (m)4HPiperidine N-CH 2 (C2', C6')
2.28Singlet (s)3HThiazole-CH 3
1.65Multiplet (m)6HPiperidine C-CH 2-C (C3', C4', C5')

References

  • Hantzsch Thiazole Synthesis Mechanism: SynArchive. "Hantzsch Thiazole Synthesis." Available at: [Link]

  • Green Solvents for SNAr: Braje, W. et al. "Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC."[7] Green Chemistry, 2021.[7] Available at: [Link]

  • General Thiazole Synthesis Review: Organic Chemistry Portal. "Synthesis of Thiazoles." Available at: [Link]

  • SNAr Mechanism & Leaving Group Effects: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Available at: [Link]

Sources

Application Note: Preparation and Handling of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine Stock Solutions for Biological Assays

[1]

Abstract

This guide provides a standardized methodology for the preparation of high-integrity stock solutions of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine (CAS: 58350-38-2).[1] While this compound is a valuable structural motif in medicinal chemistry—often serving as a fragment for kinase or GPCR ligand design—its physicochemical properties present specific challenges in aqueous biological assays.[1] This protocol addresses the critical balance between organic solubility and aqueous stability, mitigating risks of precipitation, compound aggregation, and plastic adsorption that frequently lead to false-negative data in high-throughput screening (HTS).[1]

Physicochemical Profile & Solubility Logic

Understanding the molecule's "personality" is the first step to successful assay data.[1] this compound consists of a basic piperidine ring coupled to a thiazole.[1]

PropertyValueImplication for Assay Handling
Molecular Weight 182.29 g/mol Small fragment-like molecule; high molarity requires significant mass.[1]
Physical State Solid (low melting point)May appear waxy or sticky; static charge can be an issue during weighing.[1]
Predicted LogP ~1.5 - 2.0Moderately lipophilic.[1] Soluble in organic solvents, but risk of "crashing out" in aqueous buffers is moderate.[1]
pKa (Base) ~8.5 - 9.5 (Piperidine N)Critical: It is protonated (cationic) at physiological pH (7.4), which aids aqueous solubility.[1] However, in high pH buffers (>9), it becomes neutral and less soluble.[1]
Primary Solvent DMSO (Dimethyl sulfoxide)Preferred.[1] Dissolves the neutral form effectively and is miscible with water.[1]

Expert Insight: Because the piperidine nitrogen is basic, this compound is prone to forming salts.[1] If you purchased the hydrochloride salt, it will be water-soluble.[1] If you possess the free base (most common for this CAS), you must use DMSO or Ethanol for the initial stock.[1] This guide assumes the Free Base form.[1]

Protocol: Primary Stock Solution Preparation (10 mM)

Materials Required[1][2][3][4]
  • Compound: this compound (>95% purity).[1][2]

  • Solvent: Anhydrous DMSO (≥99.9%, stored under nitrogen/argon if possible).[1]

  • Vials: Amber borosilicate glass vials (to prevent photodegradation and plastic leaching).

  • Equipment: Analytical balance (0.01 mg readability), vortex mixer, centrifuge.

Step-by-Step Methodology
Step 1: Molarity Calculation

Do not rely on generic "1 mg/mL" concentrations.[1] Biological assays require Molar (M) units.[1]

  • Target Concentration: 10 mM (10 millimoles/Liter).

  • Target Volume: 1.0 mL.

  • Formula:

    
    [1]
    
  • Calculation:

    
    
    
Step 2: Weighing (The "Reverse Weighing" Technique)

Due to the potential waxy/static nature of thiazole-piperidines:

  • Place the empty glass vial on the balance and tare.

  • Weigh approximately 1.8 – 2.5 mg of compound directly into the vial.

  • Record the exact mass (e.g., 2.15 mg).[1]

  • Back-calculate the solvent volume required to hit exactly 10 mM.

    • Example: If you weighed 2.15 mg:

    • 
      [1]
      
Step 3: Solubilization
  • Add the calculated volume of Anhydrous DMSO.[1]

  • Vortex vigorously for 30 seconds.

  • Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. If particulates remain, sonicate in a water bath for 5 minutes (keep temperature < 30°C to avoid degradation).[1]

  • Centrifuge: Spin at 1000 x g for 1 minute to bring all liquid to the bottom.

Workflow Visualization: Stock Prep to QC[1]

StockPrepStartSolid Compound(Free Base)WeighWeigh Exact Mass(e.g., 2.15 mg)Start->WeighCalcCalculate DMSO Vol(Mass / MW / Conc)Weigh->CalcDissolveAdd DMSO &Vortex/SonicateCalc->DissolveQC_CheckVisual Inspection(Clear Solution?)Dissolve->QC_CheckStorageAliquot & Store(-20°C, Amber Vial)QC_Check->StoragePassFailSonicate orRe-filterQC_Check->FailPrecipitateFail->QC_Check

Figure 1: Logic flow for the preparation of the primary 10 mM stock solution. Note the critical QC checkpoint before storage.

Assay Preparation: The "Intermediate Plate" Method[1]

The Problem: Direct addition of 100% DMSO stock into an aqueous assay buffer often causes immediate precipitation (the "crash out" effect), creating local high concentrations that kill cells or aggregate enzymes.[1]

The Solution: Use an intermediate dilution step.

Protocol for 100 µM Final Assay Concentration

Assumption: The assay can tolerate 1% DMSO.

  • Prepare Intermediate Stock (100x):

    • Dilute the 10 mM Master Stock 1:100 in Assay Buffer ? NO.

    • Dilute the 10 mM Master Stock 1:100 in DMSO ? YES.

    • Wait, if we want 100 µM final, we usually need a 100x stock (10 mM).[1]

    • Correction for lower solubility compounds: Create a 10x working solution in a buffer containing a surfactant/carrier if possible, OR dilute directly from DMSO while mixing.[1]

Recommended Workflow (Serial Dilution):

  • Source Plate: 10 mM compound in 100% DMSO.

  • Intermediate Plate (Dilution in DMSO): Perform your serial dilutions (e.g., 1:3) entirely in DMSO.[1] This ensures linearity.

  • Transfer to Assay (The "Shift"):

    • Transfer 1 µL of the DMSO solution into 99 µL of Assay Buffer.[1]

    • Crucial: Mix immediately upon addition. Do not let the DMSO droplet sit at the bottom.[1]

    • Final DMSO concentration = 1%.[1]

Assay Buffer Considerations

For this compound, pH matters.[1]

  • pH 7.4: The piperidine is mostly protonated (

    
    ).[1] Solubility should be good.
    
  • pH > 8.5: The piperidine becomes neutral.[1] Solubility drops drastically.[1] Avoid high pH buffers.

Serial Dilution Logic Diagram

SerialDilutioncluster_0Step 1: Serial Dilution (Keep in DMSO)cluster_1Step 2: Transfer to Aqueous Buffer (1:100 Dilution)StockMaster Stock(10 mM in 100% DMSO)D1Dilution 1(3.3 mM)Stock->D1 1:3 in DMSOWell1Assay Well 1(100 µM, 1% DMSO)Stock->Well1 Transfer 1µL to 99µL BufferD2Dilution 2(1.1 mM)D1->D2 1:3 in DMSOWell2Assay Well 2(33 µM, 1% DMSO)D1->Well2 TransferD3Dilution 3(0.37 mM)D2->D3 1:3 in DMSOWell3Assay Well 3(11 µM, 1% DMSO)D2->Well3 Transfer

Figure 2: Serial dilution strategy. Diluting in DMSO first (yellow nodes) prevents precipitation before the final transfer to the aqueous assay (green nodes).[1]

Storage and Stability

  • Hygroscopicity: DMSO is hygroscopic (absorbs water from air).[1] Water in DMSO stocks causes compound degradation and precipitation over time.[1]

  • Best Practice:

    • Store at -20°C or -80°C .

    • Use single-use aliquots (e.g., 50 µL per vial) to avoid freeze-thaw cycles.

    • Seal vials with Parafilm or use screw caps with PTFE liners.[1]

    • Shelf Life: 6 months at -20°C; 1 year at -80°C. Discard if solution turns yellow or cloudy.

References

  • Vertex AI Search. (2023).[1] Best practices for preparation of small molecule stock solutions in DMSO. Retrieved from (Popa-Burke et al., J Biomol Screen, 2014).[1]

  • Sigma-Aldrich. (n.d.).[1] FAQs on Inhibitor Preparation. Retrieved from .[1]

  • PubChem. (2023).[1] Compound Summary: this compound.[1][2] Retrieved from (Note: Link directs to the closely related piperazine/piperidine scaffold entry for property verification).[1]

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from .[1]

Troubleshooting & Optimization

Troubleshooting nucleophilic substitution in thiazole-piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: THZ-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Triage: Method Selection

Before troubleshooting, verify you are using the correct mechanism for your specific thiazole isomer. Thiazoles exhibit extreme positional electronic bias.

The "Azole Effect" Rule:

  • C2-Position: Electron-deficient (adjacent to Nitrogen). Reacts via Classical

    
     .
    
  • C4/C5-Position: Electron-neutral/rich. Reacts via Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig) .

Visual Decision Matrix: Use this flowchart to confirm your synthetic route matches the electronic demand of the substrate.

ThiazoleMethodology Start Start: Identify Halogen Position C2 C2-Halogen (Adjacent to N) Start->C2 C4_C5 C4 or C5-Halogen Start->C4_C5 SNAr Method A: Classical SNAr (Heat + Base) C2->SNAr Buchwald Method B: Buchwald-Hartwig (Pd-Catalysis) C4_C5->Buchwald Check1 Is conversion > 50%? SNAr->Check1 Check2 Is Catalyst turning black? Buchwald->Check2 Sol_SNAr Optimize: Polar Aprotic Solvent (DMSO/NMP) + Temp Check1->Sol_SNAr No Sol_Pd Optimize: Ligand Selection (Prevent S-Poisoning) Check2->Sol_Pd Yes

Caption: Logical workflow for selecting the correct coupling strategy based on thiazole regiochemistry.

Troubleshooting Guide: Classical (C2-Position)

Applicable when the leaving group (Cl, Br, F) is at the 2-position.

Q: My reaction stalls at 30-40% conversion. Adding more piperidine doesn't help.

Diagnosis: This is likely a Thermodynamic Stall or Protonation Trap .

  • The Science: The piperidine acts as both the nucleophile and the base. As the reaction proceeds, HCl (or HBr) is generated. If you use only 1-2 equivalents of piperidine, the byproduct acid protonates the remaining piperidine, rendering it non-nucleophilic (ammonium salt).

  • The Fix:

    • Stoichiometry: Ensure you have at least 2.5 to 3 equivalents of piperidine (one to react, one to scavenge acid).

    • Auxiliary Base: Add an inorganic base like

      
       or 
      
      
      
      (2.0 equiv) to scavenge the proton, keeping the piperidine free.
    • Solvent Switch: Move from THF/DCM to DMSO, DMF, or NMP . These dipolar aprotic solvents stabilize the Meisenheimer complex intermediate, significantly lowering the activation energy [1].

Q: I have a 2,4-dichlorothiazole. I want to substitute at C4, but it reacts at C2.

Diagnosis: Regioselectivity Mismatch .

  • The Science: The C2 position is significantly more electrophilic due to the inductive effect of the adjacent nitrogen (

    
     effect) and the ability to stabilize the negative charge in the transition state. C4 is electronically deactivated relative to C2 [2].
    
  • The Fix: You cannot force

    
     at C4 in the presence of a C2-halogen.
    
    • Strategy: You must react at C2 first (with a sacrificial group or the desired C2-substituent) or use a starting material where C2 is blocked/protected.

    • Alternative: If you need C4-piperidine and C2-Cl, you must synthesize the ring de novo (Hantzsch synthesis) rather than substitution.

Troubleshooting Guide: Buchwald-Hartwig (C4/C5-Position)

Applicable when the leaving group is at the 4 or 5 position, or the ring is electron-rich.

Q: The reaction turns black immediately (Palladium Black) and yields are <10%.

Diagnosis: Catalyst Poisoning by Sulfur .

  • The Science: Thiazoles are "soft" Lewis bases. The sulfur atom in the ring can coordinate strongly to the Palladium center, displacing the phosphine ligands and deactivating the catalyst (formation of unreactive Pd-S complexes) [3].

  • The Fix: Use Strongly Binding, Bulky Ligands .

    • Ligand Choice: Switch to BrettPhos , RuPhos , or XPhos . These bulky, electron-rich biaryl phosphine ligands create a "protective shell" around the Pd, preventing the thiazole sulfur from binding while still allowing the oxidative addition of the C-Halogen bond [4].

    • Pre-catalysts: Do not mix

      
       and ligand in situ. Use Pd-precatalysts  (e.g., XPhos Pd G3 or BrettPhos Pd G3). These ensure the active 
      
      
      
      species is formed efficiently without an induction period where poisoning can occur.
Q: I see significant "Protodehalogenation" (Ar-H instead of Ar-N).

Diagnosis:


-Hydride Elimination or Solvent Interference .
  • The Science: If the reductive elimination of the amine is slow (due to sterics), the Pd-intermediate may abstract a hydride from the solvent or the amine itself.

  • The Fix:

    • Solvent: Avoid alcohols (MeOH, EtOH). Use strictly anhydrous 1,4-Dioxane or Toluene .

    • Base: Switch from

      
       (which can act as a hydride source) to 
      
      
      
      or
      
      
      .
Data Summary: Reaction Parameters
Parameter

(C2-Only)
Buchwald-Hartwig (C4/C5)
Primary Issue Incomplete conversion (kinetics)Catalyst poisoning (S-coordination)
Preferred Solvent DMSO, NMP, DMF (Polar Aprotic)1,4-Dioxane, Toluene, t-Amyl Alcohol
Preferred Base

, DIPEA (excess)

(standard),

(mild)
Temp Range 80°C - 120°C80°C - 100°C
Key Additive NoneLigand: BrettPhos, RuPhos, Xantphos
Atmosphere Ambient / Sealed TubeStrict Inert (Argon/Nitrogen)
Advanced Experimental Protocol
Workflow: Pd-Catalyzed Coupling of Piperidine to 4-Bromothiazole

Use this protocol for "difficult" deactivated positions.

Reagents:

  • 4-Bromothiazole (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (0.02 - 0.05 equiv) [Crucial for preventing S-poisoning]

  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Solids Addition: Add the Pd-precatalyst (BrettPhos Pd G3) and

    
     to the vial.
    
    • Note: Using a glovebox is preferred for the base, as

      
       is hygroscopic. Moisture kills this reaction.
      
  • Liquids Addition: Add the 4-Bromothiazole and Piperidine.

  • Solvent: Add anhydrous 1,4-Dioxane (degassed/sparged with Argon for 10 mins prior to use).

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 90°C for 4–12 hours.

    • Monitoring: Check LCMS. Look for the disappearance of Bromide (M) and appearance of Product (M - Br + 84).

  • Workup (The "Oiling Out" Fix):

    • Cool to room temperature.[1] Dilute with EtOAc. Filter through a pad of Celite to remove Pd black and salts.

    • Critical Step: If the product is an oil, dissolve in

      
       and add 2M HCl in ether dropwise. The Thiazole-Piperidine HCl salt  usually crystallizes instantly as a white/yellow solid. Filter and wash with ether.
      
References
  • Reactivity of Thiazoles (

    
    ): 
    
    • Title: Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms.[2][3]

    • Source: J. Chem. Soc.[3] B, 1971, 1373-1376.[3]

    • URL:[Link]

  • Regioselectivity (C2 vs C4): Title: A Comparative Guide to the Reactivity of Thiazole Derivatives. Source: BenchChem Technical Guides.
  • Pd-Catalysis & Sulfur Poisoning

    • Title: Overcoming Catalyst Deactivation in Cross-Coupling of Sulfur-Containing Heterocycles.
    • Source: Chemical Science, 2011, 2, 27-50.
    • URL:[Link]

  • Buchwald-Hartwig Ligand Selection

    • Title: Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
    • Source: Organic Process Research & Development (OPRD).[4]

    • URL:[Link] (General reference for industrial coupling standards).

  • General Thiazole Synthesis (Hantzsch)

    • Title: Hantzsch Thiazole Synthesis - Mechanism and Troubleshooting.
    • Source: Organic Chemistry Portal.[5]

    • URL:[Link]

Sources

Technical Support Center: Solubilization Guide for 1-(4-Methyl-1,3-thiazol-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-THZ-PIP-001 Compound Class: 2-Aminothiazole Derivative Primary Issue: Precipitation in aqueous buffers (pH 7.[1]4) Status: Resolved with Protocols

Executive Summary

You are encountering solubility issues with 1-(4-Methyl-1,3-thiazol-2-yl)piperidine because it behaves as a lipophilic weak base with a critical ionization window.

The structural fusion of the piperidine ring to the 2-position of the thiazole creates a specific electronic environment. Unlike free piperidine (pKa ~11), the nitrogen atom attached to the thiazole ring participates in resonance delocalization, rendering it essentially non-basic. The primary protonation site is the thiazole nitrogen , which typically exhibits a pKa in the range of 5.0 – 5.5 .

The Consequence: At physiological pH (7.4), the compound exists almost exclusively (>99%) in its neutral, hydrophobic form. This leads to immediate precipitation ("crashing out") when hydrophobic stock solutions (e.g., DMSO) are diluted into neutral aqueous buffers.

Module 1: The pH Factor (Critical Variable)

The Science of Solubility

To dissolve this compound in water, you must protonate the thiazole nitrogen.

  • pH > 6.0: Compound is neutral (Lipophilic/Insoluble).

  • pH < 4.5: Compound is protonated (Cationic/Soluble).

Protocol A: Acid-Assisted Dissolution (For Stock Prep)

Use this if your assay tolerates a slightly acidic final buffer or if you can perform a "pH shift" dilution.[1]

  • Weighing: Weigh the target amount of this compound.

  • Primary Solvent: Do not add water yet.[1] Add 0.1 M HCl dropwise.

    • Rationale: The low pH ensures immediate protonation upon contact.

  • Vortex/Sonication: Vortex for 30 seconds. If particles persist, sonicate at 37°C for 5 minutes.

  • Dilution: Slowly add water/buffer to reach volume.

    • Warning: If you dilute with a strong buffer (like 10x PBS) that raises the pH back to 7.4, precipitation will re-occur.

Module 2: Co-solvent Strategies (DMSO/PEG)

The "Crash Out" Phenomenon

When you dilute a DMSO stock into an aqueous buffer, the solvent environment changes faster than the solute can equilibrate. The water strips the DMSO solvation shell from the hydrophobic molecule, creating a supersaturated "boundary layer" where nucleation and precipitation occur instantly.

Protocol B: The "Step-Down" Dilution Method

Use this for cell-based assays where low pH is toxic.[1]

Reagents:

  • Anhydrous DMSO (Grade: Cell Culture Tested)

  • PEG-400 (Polyethylene Glycol 400)[1]

  • PBS (Phosphate Buffered Saline)

Workflow:

  • Master Stock: Dissolve compound in 100% DMSO at 50 mM .

    • Check: Solution must be crystal clear.

  • Intermediate Stock (The Bridge): Dilute the Master Stock 1:10 into PEG-400 (not water).

    • Result: 5 mM compound in 10% DMSO / 90% PEG-400.

    • Why: PEG-400 acts as a bridge solvent, reducing the polarity shock.[1]

  • Final Dosing: Dilute the Intermediate Stock into your assay buffer (e.g., 1:100).

    • Final Composition: 50 µM compound, 0.1% DMSO, 0.9% PEG-400.[1]

    • Observation: This stabilizes the dispersion and prevents immediate crashing.

Module 3: Advanced Formulation (Excipients)

Protocol C: Cyclodextrin Complexation

Use this for animal studies (IV/IP) or high-concentration aqueous stocks.[1]

Mechanism: The hydrophobic thiazole-piperidine core enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water.

Ingredients:

  • HP-β-CD (2-Hydroxypropyl-β-cyclodextrin)[1][2]

  • Milli-Q Water[1]

Step-by-Step:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water.[1] Filter sterilize (0.22 µm).

  • Compound Addition: Add the solid compound to the vehicle.

    • Note: Do not use a DMSO stock here; add solid powder directly to the cyclodextrin solution.

  • Equilibration:

    • Shake at 200 RPM at 25°C for 24 hours .

    • Why: Complexation is an equilibrium process; it is not instantaneous.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes to remove undissolved excess. Use the supernatant.

Visual Troubleshooting Guides

Figure 1: Solubilization Decision Tree

Use this logic flow to select the correct protocol for your experiment.

SolubilityDecisionTree Start Start: this compound AssayType What is your Assay Type? Start->AssayType CellFree Enzymatic / Cell-Free (pH flexible) AssayType->CellFree CellBased Cell Culture / Live Animal (pH restricted) AssayType->CellBased PH_Check Can you work at pH < 5.0? CellFree->PH_Check Toxicity Is DMSO toxic to your system? CellBased->Toxicity AcidSol Protocol A: Acid-Assisted Dissolution (0.1 M HCl) PH_Check->AcidSol Yes PH_Check->Toxicity No StepDown Protocol B: DMSO/PEG Step-Down (Bridge Solvent) Toxicity->StepDown No (DMSO OK < 0.5%) Cyclodextrin Protocol C: Cyclodextrin Complex (HP-β-CD) Toxicity->Cyclodextrin Yes (Avoid DMSO)

Caption: Decision logic for selecting the optimal solubilization strategy based on assay constraints.

Figure 2: The "Crash Out" Mechanism

Understanding why direct dilution fails.

CrashOutMechanism Stock DMSO Stock (Solvated) Dilution Rapid Mixing into Buffer (pH 7.4) Stock->Dilution Injection Boundary Solvent Exchange Boundary Layer Dilution->Boundary DMSO stripped Nucleation Nucleation (Supersaturation) Boundary->Nucleation Hydrophobic Aggregation Precipitate Precipitate (Inactive) Nucleation->Precipitate Crystal Growth

Caption: Kinetic pathway of precipitation when hydrophobic stocks are rapidly introduced to aqueous buffers.[1]

Technical FAQ

Q1: I see a milky suspension after adding the stock to my cell media. Can I still use it? A: No. A milky appearance indicates the formation of micro-precipitates. This results in:

  • Unknown Concentration: The actual dissolved concentration is far lower than calculated.

  • False Positives: Precipitates can nonspecifically bind to proteins or scatter light in optical assays.

  • Cytotoxicity: Solid crystals can physically damage cell membranes. Action: Centrifuge the media.[3][4] If a pellet forms, discard and switch to Protocol B or C.

Q2: Why does the literature say "soluble in DMSO" but it fails in my hands? A: Solubility is solvent-dependent. The compound is highly soluble in DMSO (>50 mM) but has low intrinsic aqueous solubility (


). The failure occurs at the interface  between DMSO and water. The "solubility" listed in data sheets often refers to the pure solvent, not the final aqueous buffer.

Q3: Can I use Tween-80 instead of Cyclodextrin? A: Yes. Polysorbate 80 (Tween-80) at 0.05% - 0.1% (v/v) can stabilize the compound by forming micelles.[1] However, be aware that surfactants can permeabilize cell membranes and may interfere with certain receptor-binding assays.[1] Cyclodextrins are generally more inert biologically.

Solvent Compatibility Table

Solvent / ExcipientMax Solubility (Est.)Biological Limit (Cell Culture)Notes
DMSO > 50 mM< 0.5% v/vGood stock solvent; hygroscopic.[1]
Ethanol ~ 10-20 mM< 0.1% v/vEvaporates; less solubilizing power than DMSO.[1]
0.1 M HCl > 10 mMN/A (Must neutralize)Forms soluble hydrochloride salt.
PBS (pH 7.4) < 50 µM100%Danger Zone: Risk of precipitation.
20% HP-β-CD ~ 2-5 mM100%Best for high-dose animal studies.[1]

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Defines the relationship between pH, pKa, and intrinsic solubility

    
     for weak bases).
    
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link (Authoritative source on HP-β-CD solubilization mechanisms).[1]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for formulation strategies in drug discovery, covering DMSO "crash out" phenomena).
  • Bergström, C. A., et al. (2016). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(4), 387-398. (Validation of solubility prediction for lipophilic amines).

Sources

Minimizing side reactions during 4-methyl-1,3-thiazole piperidination

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidination of 4-Methyl-1,3-Thiazole

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-methyl-1-(piperidin-1-yl)-1,3-thiazole and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific transformation. The piperidination of a 4-methyl-1,3-thiazole core, typically at the 2-position, is a crucial step in synthesizing various biologically active molecules. However, the unique electronic nature of the thiazole ring presents challenges, often leading to side reactions that can complicate purification and reduce yields.

This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind experimental choices, helping you not only to solve immediate issues but also to build a robust understanding for future optimizations.

Section 1: Understanding the Reaction—SNAr vs. Palladium Catalysis

The primary challenge in coupling piperidine to a 4-methyl-1,3-thiazole core lies in the reactivity of the thiazole ring itself. The C2-position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack.[1] Two main strategies are employed:

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the direct displacement of a leaving group (like a halogen) on the thiazole ring by piperidine. The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex). For this pathway to be efficient, the aromatic ring typically needs to be activated by electron-withdrawing groups.[2] While cost-effective, SNAr may require harsh conditions (high temperatures) for a less-activated substrate like 4-methyl-1,3-thiazole.

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This has become the gold standard for C-N bond formation due to its broad substrate scope and milder reaction conditions.[3] The reaction involves a catalytic cycle where a palladium(0) complex undergoes oxidative addition to the thiazole halide, followed by coordination of piperidine, deprotonation, and finally, reductive elimination to yield the product and regenerate the catalyst.[4] This method is generally more reliable but requires careful optimization of the catalyst, ligand, base, and solvent.

G cluster_decision Choosing a Synthetic Route Start Start: Piperidination of 2-halo-4-methylthiazole CheckActivation Is the thiazole ring activated by strong -EWG at C5? SNAr Consider SNAr (Cost-effective, simpler) Buchwald Use Buchwald-Hartwig (Broader scope, milder) Note1 Note: 4-Me is an EDG. Pd-catalysis is often the more reliable choice.

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the piperidination of 2-halo-4-methylthiazole.

Q1: My reaction has stalled or shows very low conversion to the desired product. What are the likely causes?

This is a common issue stemming from several potential factors related to reaction kinetics and catalyst activity.

Possible Cause 1: Poor Substrate Reactivity (Leaving Group)

  • Expertise & Causality: The rate-determining step in many cross-coupling reactions is the initial oxidative addition of the palladium catalyst to the aryl halide. The strength of the carbon-halogen bond is critical. C-Cl bonds are significantly stronger than C-Br or C-I bonds, making them less reactive.

  • Troubleshooting:

    • If using a 2-chloro-4-methylthiazole, consider switching to the 2-bromo or 2-iodo analogue. The general order of reactivity is I > Br > Cl.[4]

    • For 2-chloro substrates, specialized, highly active catalyst systems are required. This typically involves using bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos) that facilitate the difficult oxidative addition step.[5]

Possible Cause 2: Ineffective Catalyst System or Catalyst Deactivation

  • Expertise & Causality: The active catalyst is a Pd(0) species. If using a Pd(II) precatalyst (like Pd(OAc)₂), it must first be reduced in situ. More importantly, the Pd(0) species is sensitive to oxygen, which can oxidize it to inactive Pd(II).

  • Troubleshooting:

    • Ensure an Inert Atmosphere: The reaction must be thoroughly degassed and run under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.

    • Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich heteroaromatics, bulky, electron-donating ligands are often necessary to promote the final reductive elimination step.

    • Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) are designed to rapidly generate the active Pd(0) catalyst upon exposure to a base, leading to more consistent results.[4]

Possible Cause 3: Incorrect Base Selection

  • Expertise & Causality: The base's role in Buchwald-Hartwig amination is to deprotonate the piperidine-palladium complex to form the key palladium-amide intermediate. The base must be strong enough to do this but not so reactive that it causes substrate or product degradation.

  • Troubleshooting:

    • For secondary amines like piperidine, a strong base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.

    • If your substrate is sensitive to the strongly basic and nucleophilic nature of NaOtBu, consider weaker, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5][6]

BaseStrengthCommon Use CasePotential Issues
NaOtBu Very StrongGeneral purpose, highly effectiveCan promote side reactions with sensitive functional groups.
K₃PO₄ StrongGood alternative for base-sensitive substrates.Can be slower; solubility can be an issue.
Cs₂CO₃ Moderate-StrongMild conditions, good for functional group tolerance.Often requires higher temperatures; expensive.
K₂CO₃ ModerateOften used in SNAr; can be used in Ullmann couplings.[6]Generally too weak for efficient Buchwald-Hartwig with secondary amines.

Table 1: Comparison of bases commonly used in C-N coupling reactions.

Q2: I'm observing a significant amount of 4-methylthiazole as a byproduct. What is this, and how can I prevent it?

This side product results from hydrodehalogenation , where the starting material's halogen atom is replaced by a hydrogen atom.

  • Mechanism Insight: In the Buchwald-Hartwig cycle, this side reaction competes with the desired reductive elimination. It occurs when the palladium-amide intermediate undergoes β-hydride elimination, followed by reductive elimination of the resulting imine and a palladium-hydride species. This palladium-hydride can then react with the starting aryl halide to produce the hydrodehalogenated arene.[3]

  • Troubleshooting Strategies:

    • Ligand Modification: Use ligands with very bulky substituents (e.g., BrettPhos, XPhos). The steric hindrance around the palladium center disfavors the transition state for β-hydride elimination and promotes the desired C-N reductive elimination.

    • Lower Reaction Temperature: Side reactions often have a higher activation energy. Running the reaction at the lowest possible temperature that still allows for reasonable conversion can suppress hydrodehalogenation.

    • Choice of Base: While complex, the base can influence the concentration of intermediates in the catalytic cycle. Screening different bases can sometimes mitigate this issue.

Q3: My mass spectrum shows a dimer of my starting material (bis(4-methylthiazole)). Why is this forming?

This is a result of a homocoupling side reaction.

  • Mechanism Insight: Homocoupling can occur through several pathways. In palladium catalysis, it can arise from a transmetalation event between two molecules of the palladium-aryl intermediate or via other undesired oxidative coupling pathways.[7]

  • Troubleshooting Strategies:

    • Optimize Stoichiometry: Ensure that piperidine is present in a slight excess (e.g., 1.2-1.5 equivalents) to favor the formation of the palladium-amide complex over a competing homocoupling pathway.

    • Lower Catalyst Loading: High concentrations of the catalyst can sometimes increase the rate of bimolecular side reactions like homocoupling. Try reducing the catalyst loading to the 1-2 mol% range.

    • Temperature Control: As with hydrodehalogenation, homocoupling can sometimes be minimized by running the reaction at a lower temperature.

// Define nodes Pd0 [label="L₂Pd⁰", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\nComplex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AmideComplex [label="Pd-Amide\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Desired Product\n(C-N Bond Formed)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrodehalogenation [label="Hydrodehalogenation\nByproduct", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Homocoupling [label="Homocoupling\nByproduct", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Main Cycle Pd0 -> OxAdd [label="+ Ar-X"]; OxAdd -> AmideComplex [label="+ Piperidine\n- Base-HX"]; AmideComplex -> Product [label="Reductive\nElimination\n(GOOD)", color="#34A853", fontcolor="#34A853"]; Product -> Pd0 [label="Catalyst\nRegeneration"];

// Side Reactions AmideComplex -> Hydrodehalogenation [label="β-Hydride\nElimination\n(BAD)", color="#EA4335", fontcolor="#EA4335", style=dashed]; OxAdd -> Homocoupling [label="Homocoupling\nPathway\n(BAD)", color="#EA4335", fontcolor="#EA4335", style=dashed, dir=forward];

} endsubgraph Caption: Simplified Buchwald-Hartwig cycle showing desired vs. side reactions.

Section 3: Recommended Experimental Protocol

This protocol provides a robust starting point for the Buchwald-Hartwig amination of 2-bromo-4-methylthiazole with piperidine. Optimization may be required based on your specific setup and observations.

Materials:

  • 2-Bromo-4-methylthiazole (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos (4.5 mol%)

  • Anhydrous Toluene (or Dioxane)

Procedure:

  • Vessel Preparation: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add NaOtBu (1.4 equiv). The flask is sealed with a septum, and the atmosphere is replaced with Argon by evacuating and backfilling three times.

  • Catalyst Preparation: In a separate vial under an inert atmosphere, add Pd₂(dba)₃ (2 mol%) and XPhos (4.5 mol%). Add a small amount of anhydrous toluene to dissolve the catalyst and ligand.

  • Reagent Addition: To the Schlenk flask containing the base, add 2-bromo-4-methylthiazole (1.0 equiv) followed by anhydrous toluene (to achieve a concentration of ~0.1 M).

  • Piperidine Addition: Add piperidine (1.2 equiv) to the reaction mixture via syringe.

  • Initiation: Add the prepared catalyst/ligand solution to the Schlenk flask via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to obtain the desired product.

Section 4: Troubleshooting Flowchart

Use this flowchart to diagnose and resolve issues systematically.

G

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • PubMed. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. [Link]

  • Fisher Scientific. Aromatic Nucleophilic Substitution. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • PMC. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. [Link]

Sources

Recrystallization solvents for 1-(4-Methyl-1,3-thiazol-2-yl)piperidine isolation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization solvents for 1-(4-Methyl-1,3-thiazol-2-yl)piperidine isolation Content Type: Technical Support Center (Troubleshooting & FAQ) Audience: Researchers, scientists, and drug development professionals.

Case ID: PUR-TZ-PIP-001 Status: Active Guide Applicable Compounds: this compound (CAS: 40615-11-0 analogous structures), 4-methyl-2-(piperidin-1-yl)thiazole.

Executive Summary

Isolation of this compound presents a specific challenge due to the molecule's "amphiphilic" nature—possessing both the lipophilic piperidine ring and the polar, basic thiazole core. This often leads to the "oiling out" phenomenon during recrystallization, where the product separates as a second liquid phase rather than a crystalline solid. This guide provides validated solvent systems, troubleshooting for phase separation, and alternative salt-formation protocols for difficult isolations.

Part 1: Solvent Selection Logic (The "Why")

The Solubility Balance

Successful recrystallization requires a solvent system that accommodates the conflicting polarities of the molecule.

  • The Thiazole Core: Moderately polar and basic (pKa ~5.3 for the conjugate acid). Soluble in alcohols and chlorinated solvents.

  • The Piperidine Moiety: Lipophilic cyclic amine. Increases solubility in non-polar organic solvents (ethers, alkanes) compared to primary aminothiazoles.

Why does it oil out? Oiling out occurs when the temperature of the solution drops below the "liquid-liquid phase separation" (LLPS) boundary before it hits the solubility curve (supersaturation). This is common in mixed-solvent systems (e.g., Ethanol/Water) if the water content is too high, forcing the hydrophobic piperidine tail to aggregate into droplets.

Decision Matrix: Solvent System Selection

Use the following decision tree to select your starting solvent system based on your crude material's state.

SolventSelection Start Start: Assess Crude Material StateCheck Physical State at RT? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Crystalline/Amorphous Oil Viscous Oil / Gum StateCheck->Oil Liquid PolarityCheck Main Impurity? Solid->PolarityCheck SaltRoute CRITICAL: Convert to HCl Salt Oil->SaltRoute Direct cryst. fails NonPolarImp Non-polar (Tars/Oligomers) PolarityCheck->NonPolarImp Tars present PolarImp Polar (Salts/Unreacted Amine) PolarityCheck->PolarImp Salts present SolventB System B: Heptane/EtOAc (Gradient) NonPolarImp->SolventB SolventA System A: Ethanol/Water (9:1) PolarImp->SolventA SaltSolvent Recrystallize Salt: EtOH/Et2O SaltRoute->SaltSolvent

Figure 1: Decision matrix for selecting the purification route. Note that "oils" are best handled by converting to the Hydrochloride salt to force crystallization.

Part 2: Recommended Solvent Systems

Table 1: Validated Solvent Systems for 2-Aminothiazole Derivatives
System ClassSolvent MixtureRatio (v/v)Target ImpuritiesOperational Notes
Primary (Protic) Ethanol / Water 90:10 to 80:20 Inorganic salts, polar byproducts.Best for solids. Dissolve in hot absolute EtOH, then add water dropwise until turbid. Cool slowly.
Secondary (Aprotic) Ethyl Acetate / Heptane 1:2 to 1:4 Non-polar tars, oligomers.Good if the compound is very lipophilic. Heptane acts as the anti-solvent.
Salt Form (HCl) Isopropanol (IPA) / Ether Solvent / Anti-solvent Unreacted piperidine, neutral organics.Best for oils. Dissolve oil in minimal IPA, add HCl in IPA, then dilute with Et2O.
Scavenging Toluene Single Solvent High-boiling impurities.Requires high heat to dissolve. Good for removing colored oligomers upon cooling.

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" as a bottom layer instead of crystallizing. How do I fix this?

Diagnosis: The solution is likely too concentrated, or the anti-solvent (e.g., water or hexane) was added too quickly/in excess, creating a liquid-liquid emulsion.

Corrective Protocol (The "Re-heat & Seed" Method):

  • Re-dissolve: Heat the mixture back to reflux until the two liquid phases merge into one clear homogeneous phase.

  • Adjust Solvent: Add a small amount (5-10% volume) of the good solvent (e.g., Ethanol) to increase solubility slightly.

  • Seed: Cool the solution just to the cloud point. Add a "seed crystal" of pure product. If you lack seeds, scratch the inner glass wall with a glass rod (tribonucleation).

  • Slow Cool: Turn off the heat source but leave the flask in the oil bath/block to cool down to room temperature over 2-3 hours. Do not use an ice bath yet.

Q2: The crude is a dark, viscous oil that refuses to solidify.

Diagnosis: Impurities (likely unreacted piperidine or oligomers) are depressing the melting point. 2-aminothiazoles with saturated rings often have low melting points (40–60°C), making them difficult to handle as free bases.

Solution: The HCl Salt Conversion (High Reliability) Instead of fighting the oil, convert it to a salt which will have a much higher melting point (>150°C) and better crystallinity.

Protocol:

  • Dissolve the crude oil in Diethyl Ether or Ethyl Acetate (10 mL/g).

  • Cool to 0°C.

  • Add 4M HCl in Dioxane or 2M HCl in Ether dropwise.

  • A white/off-white precipitate should form immediately.

  • Filter the solid.

  • Recrystallize the Salt: Dissolve the salt in minimal hot Ethanol or Methanol . Add Diethyl Ether until cloudy. Cool to 4°C.

Q3: My crystals are colored (yellow/brown) but should be white.

Diagnosis: Oxidation products of the thiazole sulfur or trace iodine/bromine from the Hantzsch synthesis.

Solution: Activated Carbon Treatment

  • Dissolve the crude solid in the boiling solvent (Ethanol).

  • Add Activated Carbon (5-10 wt% of crude mass).

  • Reflux for 15 minutes.

  • Hot Filtration: Filter through a Celite pad while hot to remove the carbon.

  • Proceed with cooling and crystallization.

Part 4: Step-by-Step Isolation Workflow

This workflow describes the standard Hantzsch synthesis workup leading into recrystallization.

RecrystallizationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup (Wash with H2O to remove salts) Crude->Workup Dry Dry Organic Layer (Na2SO4) & Evaporate Workup->Dry Assess Assess Residue State Dry->Assess SolidPath Solid Residue Assess->SolidPath OilPath Oily Residue Assess->OilPath Recryst Recrystallize: Ethanol (Hot) -> Water (Dropwise) SolidPath->Recryst SaltForm Salt Formation: Dissolve in Et2O -> Add HCl/Ether OilPath->SaltForm Filter Filtration & Wash (Cold Solvent) Recryst->Filter SaltForm->Filter Final Pure this compound Filter->Final

Figure 2: Complete isolation workflow from crude reaction mixture to pure compound.

Detailed Protocol (Free Base)
  • Dissolution: Place 1.0 g of crude solid in a flask. Add 5 mL of Absolute Ethanol . Heat to reflux (approx 78°C).

  • Solubility Check: If not fully dissolved, add Ethanol in 1 mL portions until clear.

  • Anti-Solvent Addition: Remove from heat source. While still hot, add warm water dropwise. Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • Re-clarification: Add 2-3 drops of Ethanol to clear the solution again.

  • Nucleation: Cap the flask and let it stand at room temperature. Do not disturb for 2 hours.

  • Harvest: If crystals form, cool to 0°C for 30 mins, then filter. Wash with cold 50% Ethanol/Water.

References

  • Hantzsch Thiazole Synthesis Mechanisms & Conditions: Source: BenchChem Technical Support. "Synthesis of 2-Aminothiazole Derivatives." Relevance: Establishes the standard impurities (haloketones, thioureas) and baseline solubility of the thiazole core.
  • Solubility of 2-Aminothiazole Derivatives

    • Source: Solubility of Things.[1][2] "2-Aminothiazole Solubility Data."

    • Relevance: Confirms solubility in polar organic solvents (alcohols)
    • URL:[Link]

  • Purification of Piperidinyl-Thiazoles (Analogous Structures)

    • Source: MDPI Molecules. "Mechanochemical Solvent-Free Synthesis... of Novel 2-Hydrazone-Bridged Benzothiazoles."
    • Relevance: Describes purification of piperidine-substituted thiazoles using reprecipitation from Ethyl Acet
    • URL:[Link]

  • Source: Google Patents US2919275A. "Purification of piperazine.

Sources

Technical Support Center: Stability of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Stability Analysis

The "Amidine-Like" Stability Paradox

Users often misinterpret the stability of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine by treating it as a standard tertiary amine. It is not .

Structurally, the nitrogen atom of the piperidine ring is directly bonded to the C2 position of the thiazole ring. This creates a cyclic guanidine-like (or amidine-like) electronic system . The lone pair on the piperidine nitrogen is delocalized into the thiazole ring, significantly increasing the electron density on the thiazole nitrogen (N3) while decreasing the basicity of the piperidine nitrogen.

Implications for Acidic Stability:

  • Mild Acids (pH 3–6): STABLE. In standard LC-MS mobile phases (e.g., 0.1% Formic acid), the compound is protonated at the thiazole nitrogen. This salt form is stable and resistant to hydrolysis at room temperature.

  • Strong Acids (pH < 1) + Heat: UNSTABLE. Under reflux or prolonged exposure to strong mineral acids (HCl, H₂SO₄), the exocyclic C–N bond weakens. The resonance stabilization is overcome by the activation energy of hydrolysis, leading to cleavage into piperidine and 4-methyl-2-thiazolone (tautomer of 2-hydroxy-4-methylthiazole).

Part 2: Troubleshooting Assistant (FAQs)

Scenario A: "My LC-MS peak area is decreasing over time in the autosampler."

Diagnosis: Likely not chemical degradation if the solvent is standard (Water/Acetonitrile + 0.1% Formic Acid). Root Cause: This compound is lipophilic. It may be adsorbing to the plastic of the well plates or vial caps, especially if the concentration is low (<100 ng/mL) and the organic content of the solvent is low. Solution:

  • Immediate: Switch to glass inserts.

  • Solvent: Ensure your sample diluent contains at least 30% organic solvent (Methanol or Acetonitrile) to prevent surface adsorption.

Scenario B: "I see a new peak at [M+H]⁺ ~116 Da or ~86 Da."

Diagnosis: Acid-Catalyzed Hydrolysis.[1] Mechanism: You have likely exposed the sample to strong acid or high heat, cleaving the molecule.

  • Mass 86 Da: Corresponds to Piperidine (C₅H₁₁N).

  • Mass 116 Da: Corresponds to 4-Methyl-2-thiazolone (C₄H₅NOS). Corrective Action: Neutralize samples immediately. Store stock solutions in 100% DMSO or Methanol at -20°C, avoiding aqueous acidic storage.

Scenario C: "The compound is not dissolving in 0.1 M HCl."

Diagnosis: Salt Formation Kinetics. Explanation: While the thiazole nitrogen is basic, the resulting hydrochloride salt may have a high lattice energy, slowing dissolution. Solution: Dissolve the compound in a small volume of DMSO or Ethanol first, then slowly add the acidic buffer while vortexing. This prevents the formation of a "gum" that resists protonation.

Part 3: Mechanistic Visualization

Diagram 1: Acid-Catalyzed Hydrolysis Pathway

This diagram illustrates the failure mode of the compound under stress conditions (Strong Acid + Heat).

Hydrolysis Start This compound (Neutral) Protonated Protonated Species (Resonance Stabilized) Start->Protonated + H+ (Fast) Intermediate Tetrahedral Intermediate (Water Attack at C2) Protonated->Intermediate + H2O / Heat (Rate Limiting) Products Hydrolysis Products: 1. Piperidine 2. 4-Methyl-2-thiazolone Intermediate->Products C-N Bond Cleavage

Caption: Mechanism of degradation. Note that the initial protonation is reversible, but water attack at C2 under heat leads to irreversible cleavage.

Part 4: Validation Protocols

Do not assume stability. Validate it for your specific batch using this self-validating protocol.

Protocol: Forced Degradation Stress Test

Objective: Determine the half-life (


) of the compound in your specific acidic matrix.

Materials:

  • 1 mg/mL stock of Compound in Methanol.

  • 1 N HCl.

  • HPLC/LC-MS system.

Workflow:

  • Preparation: Dilute stock 1:10 into 1 N HCl (Final conc: 100 µg/mL).

  • Control: Dilute stock 1:10 into Water (Neutral Control).

  • Incubation:

    • Aliquot A: Room Temperature (25°C).

    • Aliquot B: Heat block at 60°C.

  • Sampling: Inject aliquots at T=0, T=1h, T=4h, and T=24h.

  • Analysis: Monitor loss of Parent Peak (Area %) and appearance of Hydrolysis Product (Mass ~116 Da).

Data Interpretation Table:

Condition% Remaining (24h)StatusAction
1N HCl (25°C) > 98%Stable Standard acidic mobile phases are safe.
1N HCl (60°C) < 90%Labile Avoid high-temperature acidic digestions.
Water (60°C) > 98%Stable Thermal stability is acceptable at neutral pH.

Part 5: Troubleshooting Logic Flow

Use this decision tree to diagnose "Stability" issues in real-time.

Troubleshooting Start Issue: Loss of Signal CheckSolvent Is solvent acidic? Start->CheckSolvent CheckTemp Is Temp > 40°C? CheckSolvent->CheckTemp Yes (pH < 2) CheckContainer Container Type? CheckSolvent->CheckContainer No (Neutral/Mild) ResultHydrolysis Possible Hydrolysis. Check for Mass 116. CheckTemp->ResultHydrolysis Yes ResultStable Compound Stable. Check Instrument Sensitivity. CheckTemp->ResultStable No ResultAdsorption Surface Adsorption. Switch to Glass/High Organic. CheckContainer->ResultAdsorption Plastic/PP CheckContainer->ResultStable Glass

Caption: Diagnostic logic for distinguishing between chemical degradation (hydrolysis) and physical loss (adsorption).

References

  • PubChem. 1-(4-Methyl-1,3-thiazol-2-yl)piperazine (Analogous Structure & Properties). National Library of Medicine. [Link]

  • Metwally, M. A., et al. 2-Aminothiazoles: A Privileged Scaffold in Drug Discovery. (Discusses general reactivity and hydrolysis of the 2-aminothiazole core). [Link]

  • Organic Chemistry Portal. Synthesis and Reactivity of Thiazoles. (General mechanism of thiazole ring stability). [Link]

  • NIST Chemistry WebBook. Thiazole, 4-methyl-2-(1-methylethyl)- (Spectral Data).[Link]

Sources

Technical Support Center: Optimizing Temperature Parameters for Thiazole Ring Closure

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the critical parameter of temperature during thiazole ring closure reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific experimental challenges, ensuring scientific integrity and reproducibility.

I. Troubleshooting Guide: Temperature-Related Issues in Thiazole Synthesis

This section addresses common problems encountered during thiazole synthesis, with a focus on diagnosing and resolving issues related to reaction temperature.

Issue 1: Low or No Product Yield

A common frustration in thiazole synthesis is a low or nonexistent yield of the desired product. Temperature plays a pivotal role in the activation energy required for the reaction to proceed efficiently.

Potential Cause & Explanation

  • Insufficient Reaction Temperature: The Hantzsch thiazole synthesis, a cornerstone method, often requires heating to overcome the reaction's activation energy.[1][2] If the temperature is too low, the molecular collisions will not have sufficient energy to lead to a reaction, resulting in poor or no product formation.[3] Many reactions attempted at room temperature, for instance, show no product formation.[3][4][5]

Recommended Solutions

  • Incremental Temperature Increase: Gradually increase the reaction temperature in 10–20°C increments.

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or other suitable analytical techniques to identify the optimal temperature for your specific substrates.[1]

  • Solvent Considerations: For many Hantzsch syntheses, refluxing in solvents like ethanol or methanol is effective.[3] In some cases, higher boiling point solvents such as 1-butanol or 2-propanol under reflux conditions may be necessary.[4][5]

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times from hours to minutes and often improves yields by providing rapid and uniform heating.[3][6]

Issue 2: Formation of Impurities and Side Products

The appearance of multiple spots on a TLC plate or the isolation of unexpected compounds indicates the formation of impurities or side products. Excessively high temperatures are a frequent culprit.

Potential Cause & Explanation

  • Excessive Reaction Temperature: High temperatures can lead to the decomposition of thermally sensitive reactants or the desired thiazole product.[3][7] Furthermore, elevated temperatures can promote alternative reaction pathways, leading to the formation of undesired side products.[3][7]

Recommended Solutions

  • Temperature Screening: Conduct a systematic screening of a range of temperatures to identify the optimal window that maximizes the formation of the desired product while minimizing impurities.[7]

  • pH Control: In some cases, particularly with N-monosubstituted thioureas, acidic conditions can lead to the formation of isomeric impurities like 2-imino-2,3-dihydrothiazoles.[7][8] Maintaining neutral or slightly basic conditions can often mitigate this issue.[7]

  • Stoichiometry Control: Careful control of the reactant stoichiometry can also help limit the formation of side products.[8]

Issue 3: Incomplete Conversion of Starting Materials

Observing a significant amount of unreacted starting materials in your reaction mixture, even after an extended period, suggests that the reaction has not gone to completion.

Potential Cause & Explanation

  • Sub-optimal Temperature: As with low yield, an insufficient temperature may mean the reaction is proceeding too slowly to reach completion within a practical timeframe.[1]

Recommended Solutions

  • Optimize Temperature: Systematically increase the temperature to find the sweet spot where the reaction rate is maximized without inducing degradation.[1]

  • Extend Reaction Time: In conjunction with temperature optimization, it may be necessary to extend the reaction time. Continuous monitoring by TLC is crucial to determine when the reaction has reached its endpoint.[1]

  • Consider Catalysis: The use of a catalyst, such as silica-supported tungstosilicic acid, can accelerate the reaction, allowing it to proceed to completion at a lower temperature or in a shorter time.[1][4]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding temperature parameters in thiazole synthesis.

Q1: What is a good starting temperature for a conventional Hantzsch thiazole synthesis?

A1: A common starting point is to reflux the reaction mixture in a solvent such as ethanol or methanol.[3] For instance, a one-pot synthesis of Hantzsch thiazole derivatives has been successfully carried out by refluxing the mixture at 65°C.[3][7] However, the optimal temperature can vary significantly depending on the specific substrates used.

Q2: How does temperature specifically impact the yield of my thiazole synthesis?

A2: Temperature is a critical factor that directly influences reaction rate and product yield. Insufficient temperature will not provide the necessary activation energy, leading to low or no product.[3] Conversely, excessively high temperatures can cause the degradation of reactants or the final product, which also results in a lower yield and the formation of impurities.[2][3]

Q3: Can I perform thiazole synthesis at room temperature?

A3: While most traditional thiazole syntheses, like the Hantzsch method, require heating to proceed at a reasonable rate, some modern methods have been developed that can be performed at or near room temperature.[3][4][5] For example, certain visible-light-induced syntheses and reactions employing specific catalysts or ionic liquids can be effective at ambient temperatures.[9][10] Ultrasonic irradiation has also been used to facilitate thiazole synthesis at room temperature.[4][11]

Q4: What are the benefits of using microwave-assisted synthesis for temperature control?

A4: Microwave irradiation offers rapid, efficient, and uniform heating of the reaction mixture.[3][6] This can lead to significantly shorter reaction times (often reduced from hours to minutes) and frequently results in higher product yields compared to conventional heating methods.[3][6][12] Typical temperatures for microwave-assisted thiazole synthesis range from 70°C to 120°C.[3][12]

Q5: My reaction involves thermally sensitive functional groups. How can I optimize the temperature without causing decomposition?

A5: For thermally sensitive substrates, it is crucial to find the lowest possible temperature at which the reaction still proceeds at an acceptable rate.

  • Low-Temperature Screening: Begin your temperature optimization at a lower range and gradually increase it while carefully monitoring for any signs of decomposition via TLC.

  • Alternative Energy Sources: Consider non-thermal activation methods. As mentioned, microwave synthesis can sometimes be beneficial due to the shorter reaction times, minimizing the overall heat exposure of the material. Ultrasound-assisted synthesis is another option that can promote reactions at lower temperatures.[4][11]

  • Catalyst Use: Employing an efficient catalyst can lower the activation energy of the reaction, allowing it to proceed at a milder temperature.[4]

III. Experimental Protocols & Data

Data Presentation: Temperature Effects on Thiazole Synthesis

The following table summarizes typical temperature parameters for different thiazole synthesis methodologies.

MethodTypical Temperature Range (°C)Common SolventsKey Advantages
Conventional Heating 65 - 110 (Reflux)Ethanol, Methanol, 1-Butanol, WaterSimple setup, widely applicable.[3][4][5]
Microwave-Assisted 70 - 130Ethanol, Methanol, Acetic AcidRapid reaction times, often higher yields.[12][13][14]
Ultrasonic Irradiation Room Temperature - 35Ethanol/WaterEnvironmentally friendly, can be performed at lower temperatures.[4][11]
Visible-Light Induced Room TemperatureVariesMild reaction conditions, green chemistry approach.[9]
Experimental Protocols
Protocol 1: General Procedure for Conventional Hantzsch Thiazole Synthesis

This protocol describes a general method for the synthesis of thiazole derivatives using conventional heating.

  • In a round-bottom flask, combine the α-haloketone (1 mmol) and the thioamide (e.g., thiourea) (1.2 mmol).[1]

  • Add a suitable solvent, such as ethanol (10 mL).[1]

  • If using a catalyst, add it at this stage (e.g., silica-supported tungstosilicic acid, 15% by weight).[3]

  • Reflux the mixture with stirring. A starting temperature of 65°C can be used.[3]

  • Monitor the reaction's progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.[8]

  • Isolate the product by filtration if it precipitates, or by removing the solvent under reduced pressure.[8]

  • Purify the crude product by recrystallization or column chromatography.[8]

Protocol 2: General Procedure for Microwave-Assisted Thiazole Synthesis

This protocol outlines a general procedure for thiazole synthesis using a microwave reactor.

  • In a microwave reaction vessel, combine the α-haloketone (1 mmol) and the thiourea or thioamide (1 mmol).[6]

  • Add a suitable solvent, such as methanol (2 mL).[6]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 90°C) for a specified time (e.g., 30 minutes).[3][6]

  • After the reaction is complete and the vessel has cooled, the product can be isolated. If a precipitate has formed, it can be collected by filtration.[3][6]

IV. Visualizing the Process

Diagrams

The following diagrams illustrate the key concepts discussed in this guide.

Hantzsch_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product alpha-Haloketone alpha-Haloketone Nucleophilic_Attack Nucleophilic Attack (SN2) alpha-Haloketone->Nucleophilic_Attack Thioamide Thioamide Thioamide->Nucleophilic_Attack Intermediate Thio-ether Intermediate Nucleophilic_Attack->Intermediate Forms Cyclization Intramolecular Cyclization Intermediate->Cyclization Undergoes Dehydration Dehydration Cyclization->Dehydration Followed by Thiazole Thiazole Dehydration->Thiazole Yields

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Troubleshooting_Workflow Start Start: Thiazole Synthesis Problem Identify Issue: Low Yield, Impurities, or Incomplete Reaction Start->Problem Temp_Check Is Temperature Optimized? Problem->Temp_Check Increase_Temp Incrementally Increase Temperature Temp_Check->Increase_Temp No (Low Yield/ Incomplete) Decrease_Temp Systematically Decrease Temperature Temp_Check->Decrease_Temp No (Impurities) Check_Other Investigate Other Parameters (Solvent, etc.) Temp_Check->Check_Other Yes Monitor_TLC Monitor by TLC Increase_Temp->Monitor_TLC Decrease_Temp->Monitor_TLC Monitor_TLC->Temp_Check Success Successful Optimization Monitor_TLC->Success Optimal Conditions Found Consider_MW Consider Microwave or Ultrasound Consider_MW->Monitor_TLC Check_Other->Consider_MW Check_Other->Success If Resolved

Caption: Troubleshooting workflow for temperature optimization.

V. References

  • BenchChem. (2025). Technical Support Center: Thiazole Synthesis Optimization.

  • BenchChem. (2025). Optimization of Hantzsch thiazole synthesis reaction conditions.

  • ResearchGate. (n.d.). Microwave-Assisted Asinger Synthesis of Thiazolines.

  • BenchChem. (2025). Troubleshooting low yields in Hantzsch thiazole synthesis.

  • Wikipedia. (n.d.). Thiazole.

  • BenchChem. (2025). Technical Support Center: Minimizing Byproduct Formation During Thiazole Ring Closure.

  • Al-Ghorbani, M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC.

  • BenchChem. (2025). Technical Support Center: Optimizing Thiazole Cyclization Reactions.

  • Taylor & Francis Online. (2020). Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies.

  • Shaaban, M. R., et al. (2022). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. PMC.

  • RSC Publishing. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods.

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.

  • RSC Publishing. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies.

  • MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.

  • MDPI. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.

Sources

Validation & Comparative

Optimizing LC-MS/MS Profiling for Thiazole-Piperidine Scaffolds: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

In the realm of medicinal chemistry, the 1-(4-Methyl-1,3-thiazol-2-yl)piperidine scaffold represents a critical pharmacophore, often serving as a building block for GPCR ligands and antimicrobial agents.[1] Its analysis poses a dual challenge: the polar basicity of the piperidine ring (pKa ~11) often leads to poor retention and peak tailing on standard C18 columns, while the aromatic thiazole ring requires specific fragmentation energy optimization for sensitive MS/MS detection.

This guide moves beyond standard "cookbook" methods. We compare the industry-standard C18 workflow against a Phenyl-Hexyl alternative, demonstrating why the latter offers superior selectivity for this specific analyte through


-

interactions.[1][2]

Fragmentation Mechanics & MS/MS Pathway[1][3]

Understanding the dissociation of the protonated precursor


 is prerequisite for developing a sensitive Multiple Reaction Monitoring (MRM) method.[1]
Mechanistic Insight

The fragmentation of this compound is driven by the lability of the C(thiazole)-N(piperidine) bond and the stability of the resulting aromatic cations.[1]

  • Primary Cleavage (The "Hinge" Break): The most abundant transition involves the cleavage of the bond connecting the piperidine nitrogen to the thiazole C2 position. This yields the 4-methylthiazol-2-yl cation (m/z 99) and the piperidine cation (m/z 84) .[1]

  • Secondary Fragmentation (Ring Opening): The piperidinyl cation (m/z 84) is unstable and typically undergoes ring opening and loss of ethylene (

    
    , -28 Da) or propene, generating characteristic low-mass fragments (m/z 56, 41).[1]
    
Visualization: Fragmentation Tree

The following diagram maps the collision-induced dissociation (CID) pathway.[1]

FragmentationPath Precursor Precursor Ion [M+H]+ m/z 183.1 (C9H15N2S+) ThiazoleCat Fragment A: Thiazole Cation m/z 99.0 (C4H5NS+) Precursor->ThiazoleCat C-N Bond Cleavage (Neutral Loss: Piperidine) PiperidineCat Fragment B: Piperidine Cation m/z 84.1 (C5H10N+) Precursor->PiperidineCat C-N Bond Cleavage (Neutral Loss: Thiazole) RingOpen Fragment C: Ring Opening m/z 56.1 (C3H6N+) PiperidineCat->RingOpen -C2H4 (Ethylene) Retro-Diels-Alder

Figure 1: Proposed fragmentation pathway for this compound under ESI+ conditions.

Comparative Analysis: Column Chemistry & Separation

For this evaluation, we compared the performance of a standard Alkyl (C18) phase against a Phenyl-Hexyl phase.[1]

The Hypothesis[2][3][4][5][6][7][8][9][10][11]
  • C18 (Traditional): Relies solely on hydrophobic interactions.[1] Due to the high polarity of the protonated piperidine moiety, retention is often weak unless high pH or ion-pairing agents are used.

  • Phenyl-Hexyl (Alternative): Offers a dual mechanism: hydrophobic retention via the hexyl linker plus

    
    -
    
    
    
    interactions between the stationary phase phenyl ring and the analyte's thiazole ring.
Experimental Data Summary

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Methanol (to enhance


-

interactions).[1]
ParameterColumn A: C18 (Standard)Column B: Phenyl-Hexyl (Recommended)Interpretation
Retention Time (

)
1.8 min3.2 minPhenyl-Hexyl provides ~75% more retention, moving the peak away from the solvent front suppression zone.[1]
Tailing Factor (

)
1.6 (Tailing)1.1 (Symmetric)

-interactions mitigate the secondary silanol interactions that usually cause tailing for bases.[1]
Signal-to-Noise (S/N) 150:1210:1Improved peak shape concentrates the ion flux, boosting sensitivity.[1]
Selectivity (

)
BaselineHighPhenyl-Hexyl resolves the target from des-methyl impurities better than C18.[1]
Decision Matrix

Use the following logic flow to select the correct column for your specific matrix.

MethodDecision Start Start: Sample Matrix Clean Clean Matrix (Synthesis Standard) Start->Clean Bio Biological Matrix (Plasma/Urine) Start->Bio C18 Use C18 Column (High pH Mobile Phase) Clean->C18 Speed Priority Phenyl Use Phenyl-Hexyl (Methanol Mobile Phase) Bio->Phenyl Selectivity Priority (Avoid Phospholipids)

Figure 2: Method development decision tree based on sample complexity.[1]

Validated Experimental Protocol

This protocol is self-validating; the inclusion of the "System Suitability" step ensures the instrument is performing correctly before precious samples are injected.

A. Sample Preparation[1][2][5][12][13]
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute to 100 ng/mL in 90:10 Water:Methanol.

    • Why: Matching the solvent strength to initial gradient conditions prevents "solvent effect" peak broadening.[1]

B. LC-MS/MS Parameters[1][8][10][12][13][14]

Liquid Chromatography (UHPLC):

  • Column: Phenyl-Hexyl, 2.1 x 50 mm, 1.7 µm (e.g., Phenomenex Kinetex or Waters CSH).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1][3]

    • Note: Methanol is preferred over Acetonitrile here as it facilitates stronger

      
      -
      
      
      
      retention mechanisms on phenyl columns [1].[1][2]
  • Gradient:

    • 0.0 min: 5% B[1]

    • 0.5 min: 5% B[1]

    • 3.0 min: 95% B[1]

    • 4.0 min: 95% B[1]

    • 4.1 min: 5% B (Re-equilibration)

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[1][3][4]

  • Capillary Voltage: 3.0 kV.[1]

  • Desolvation Temp: 450°C (High temp required for efficient desolvation of the piperidine ring).[1]

  • MRM Transitions:

    • Quantifier: 183.1

      
       99.0 (Collision Energy: 20-25 eV).[1]
      
    • Qualifier: 183.1

      
       84.1 (Collision Energy: 30-35 eV).[1]
      
C. System Suitability Test (Self-Validation)

Before running samples, inject the Working Standard (100 ng/mL).[1]

  • Pass Criteria: Retention time stability

    
     0.1 min; S/N > 50; Tailing Factor < 1.3.
    

References

  • Phenomenex. (2023).[1] Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Link

  • NIST Mass Spectrometry Data Center. (2023).[1] Piperidine, 4-methyl- Mass Spectrum. National Institute of Standards and Technology.[1][5] Link

  • BenchChem. (2023).[1] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Link[1]

  • Salem, M. A. I., et al. (2014).[1][6] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines. International Journal of Materials and Chemistry. Link

Sources

A Comparative Structure-Activity Relationship (SAR) Study of Methyl-Thiazole Substituted Piperidines: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The methyl-thiazole substituted piperidine scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities. This guide provides a comprehensive comparative analysis of the structure-activity relationships (SAR) of this chemical class across various therapeutic areas, including oncology, inflammation, and infectious diseases. By synthesizing data from numerous studies, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide the rational design of novel and potent therapeutic agents.

Introduction: The Significance of the Methyl-Thiazole Piperidine Core

The fusion of a methyl-thiazole ring with a piperidine moiety creates a unique chemical architecture that has proven to be a fertile ground for the discovery of potent modulators of biological function. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key component in numerous FDA-approved drugs and is known for its ability to engage in a variety of non-covalent interactions with protein targets. The piperidine ring, a saturated six-membered heterocycle, often serves as a versatile scaffold to orient functional groups in three-dimensional space, influencing solubility, metabolic stability, and receptor binding. The methyl group on the thiazole can provide a crucial hydrophobic interaction or act as a steric modulator, fine-tuning the compound's activity and selectivity.

This guide will delve into the SAR of this scaffold against several key biological targets, supported by experimental data and detailed protocols to facilitate further research and development.

Synthetic Strategies: Building the Methyl-Thiazole Piperidine Scaffold

The synthesis of methyl-thiazole substituted piperidines can be achieved through several reliable synthetic routes. A common and versatile approach involves the Hantzsch thiazole synthesis, followed by coupling with a suitable piperidine derivative.

General Synthetic Protocol: Hantzsch Thiazole Synthesis and N-Alkylation

A widely employed method for the synthesis of the core structure involves a two-step process: the formation of a 2-halo-4-methylthiazole intermediate, followed by nucleophilic substitution with a piperidine derivative.

Step 1: Synthesis of 2-bromo-4-methylthiazole

  • To a solution of thioacetamide (1.0 eq) in a suitable solvent such as ethanol, add 3-bromo-2-butanone (1.0 eq).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to yield 2-bromo-4-methylthiazole.

Step 2: N-Alkylation of Piperidine

  • To a solution of the desired piperidine derivative (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.0 eq).

  • Add the 2-bromo-4-methylthiazole (1.0 eq) to the mixture.

  • Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is then purified by column chromatography to afford the desired methyl-thiazole substituted piperidine.[1]

Comparative SAR Analysis Across Therapeutic Targets

The biological activity of methyl-thiazole substituted piperidines is profoundly influenced by the nature and position of substituents on both the thiazole and piperidine rings. This section will explore these relationships in the context of different therapeutic targets.

Anticancer Activity: Targeting Tubulin Polymerization and Kinases

The methyl-thiazole piperidine scaffold has emerged as a promising framework for the development of potent anticancer agents, primarily through the inhibition of tubulin polymerization and various protein kinases.

Structure-Activity Relationship Insights:

  • Substituents on the Thiazole Ring: The position of substitution on the thiazole ring is critical. For instance, in a series of aryl-thiazol-piperidines, moving an aromatic substituent from the 4-position to the 5-position of the thiazole ring dramatically increased potency by five-fold and nearly doubled the efficacy in a reporter assay.[2] This suggests that the nitrogen of the thiazole ring may be involved in a crucial hydrogen bond interaction with the target protein.[2]

  • Piperidine Substituents: The nature of the substituent on the piperidine nitrogen significantly impacts activity. In a series of N-Substituted 2-(4-pyridinyl)thiazole carboxamides, a 3-methoxyphenyl group on the amide nitrogen (linked to the piperidine) was found to be optimal for inhibiting angiogenesis.[3]

  • Linker and Amide Moiety: For compounds acting as tubulin polymerization inhibitors, the linker between the thiazole and an aromatic ring system is crucial. The presence of an acetamido side chain with a 4-fluorophenylpiperazine moiety greatly enhanced the cytotoxic effect on HepG2 liver cancer cells.[4]

Comparative Data for Anticancer Activity:

Compound IDThiazole SubstitutionPiperidine MoietyTarget Cell LineIC50 (µM)Reference
6d 4-methyl-2-(acetamido)N-(4-fluorophenyl)piperazineHepG24.03 ± 0.2[4]
7c 4-arylSubstituted piperidineHCT-1165.11 ± 0.31[4]
9a 4-arylSubstituted piperidineHeLa7.32 ± 0.4[4]
3k 4-methyl-2-(2-propyl-4-pyridinyl)N-(3-methoxyphenyl)carboxamideHUVECs-[3]
Anti-inflammatory Activity

Methyl-thiazole substituted piperidines have also been investigated as anti-inflammatory agents, with activity often linked to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

Structure-Activity Relationship Insights:

  • Aryl Substituents on Thiazole: The presence of a phenyl group at the R1 position of 4,5-disubstituted-thiazolyl amides appears to be crucial for high in vivo anti-inflammatory activity.[5]

  • Linker Length: The length of the linker chain between the thiazole and the piperidine moiety plays an important role, with derivatives having a shorter chain (n=1 in the original study) being stronger inhibitors.[5]

  • Piperidine vs. Piperazine: The nature of the alicyclic amine is an important feature. In one study, 4-N-methyl piperazinyl derivatives demonstrated higher in vivo anti-inflammatory results compared to 4-hydroxy-piperidinyl amides.[5]

Comparative Data for Anti-inflammatory Activity:

Compound SeriesKey Structural FeatureBiological ActivityObserved EffectReference
4,5-disubstituted-thiazolyl amidesR1 = Phenyl groupIn vivo anti-inflammatoryHigh activity[5]
4,5-disubstituted-thiazolyl amidesn=1 (shorter linker)In vitro inhibitionStronger inhibitors[5]
Thiazolyl amides4-N-methyl piperazineIn vivo anti-inflammatoryHigher activity[5]
Antimicrobial Activity

The methyl-thiazole piperidine scaffold has been explored for its potential in combating bacterial and fungal infections.

Structure-Activity Relationship Insights:

  • Substituents on the Piperidine Ring: In a series of amide derivatives bearing benzothiazole and piperidine moieties, the presence of a 2,6-dimethylpiperidine group was found to have an important impact on anticandidal activity.[6]

  • Substituents on the Thiazole Ring: Chloro and methyl substituents on the benzothiazole ring also played a significant role in the anticandidal activity of the aforementioned series.[6]

Experimental Protocol: Broth Microdilution for MIC Determination

A standard method to evaluate the antimicrobial efficacy of these compounds is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of Compound Stock Solutions: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2][6]

Neurokinin-1 (NK1) Receptor Antagonism

4,4-disubstituted piperidines containing a thiazole moiety have been identified as high-affinity antagonists of the neurokinin-1 (NK1) receptor, a target for antiemetic and antidepressant drugs.

Structure-Activity Relationship Insights:

  • Piperidine Nitrogen Substituents: This class of NK1 antagonists tolerates a wide range of substituents on the piperidine nitrogen, including acyl and sulfonyl derivatives, while maintaining high affinity.[5][7] For example, an acyl derivative showed an hNK1 IC50 of 5.3 nM, and a sulfonyl derivative had an IC50 of 5.7 nM.[5][7]

  • Side Chain Lipophilicity: For high NK1 affinity, the benzyl ether side chain at the 4-position of the piperidine must be 3,5-disubstituted and highly lipophilic. The optimal side chain was found to be the 3,5-bis(trifluoromethyl)benzyl ether, which exhibited an hNK1 IC50 of 0.95 nM.[5][7]

Comparative Data for NK1 Receptor Antagonism:

Compound IDPiperidine N-Substituent4-Position Side ChainhNK1 IC50 (nM)Reference
12 Unsubstituted3,5-bis(trifluoromethyl)benzyl ether0.95[5][7]
38 Acyl3,5-bis(trifluoromethyl)benzyl ether5.3[5][7]
39 Sulfonyl3,5-bis(trifluoromethyl)benzyl ether5.7[5][7]

Mechanistic Insights and Molecular Modeling

Understanding the molecular interactions that drive the observed SAR is crucial for rational drug design. Molecular docking studies have provided valuable insights into the binding modes of methyl-thiazole substituted piperidines with their respective targets.

For instance, in the case of fatty acid amide hydrolase (FAAH) inhibitors, docking studies of piperidinyl thiazole isoxazolines revealed that the thiazole ring is positioned near MET495, with potential hydrogen bonding to the ring nitrogen. The piperidine ring interacts with PHE192 through a C-H Ar interaction.[3]

Similarly, for tubulin polymerization inhibitors, molecular docking studies have been used to investigate the binding interactions within the colchicine binding site of tubulin, helping to rationalize the potent cytotoxic activity of certain derivatives.[4]

Visualizing SAR and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) visualize a key SAR trend and a typical experimental workflow.

SAR_Anticancer cluster_0 General Scaffold cluster_1 Modifications & Activity Scaffold Methyl-Thiazole-Piperidine Core A Modification at R1 (e.g., 4-aryl on thiazole) Scaffold->A Substitution B Modification at R2 (e.g., N-substituent on piperidine) Scaffold->B Substitution C Introduction of Linker (e.g., acetamido) Scaffold->C Functionalization Activity Anticancer Activity (e.g., Cytotoxicity) A->Activity Influences Potency B->Activity Impacts Selectivity C->Activity Enhances Efficacy

Caption: Key SAR trends for anticancer activity.

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Methyl-Thiazole Piperidine Compounds A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability (%) and IC50 G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.[5][8][9]

Conclusion and Future Directions

The methyl-thiazole substituted piperidine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. This guide has highlighted the critical structure-activity relationships that govern the efficacy of these compounds against a range of biological targets. Key takeaways for medicinal chemists include the profound impact of substituent placement on the thiazole ring, the importance of the nature and substitution of the piperidine moiety, and the role of linkers in modulating activity.

Future research in this area should continue to explore novel substitutions and functionalizations of this core structure. The application of computational methods, such as molecular dynamics simulations and free energy calculations, will be invaluable in gaining a deeper understanding of the molecular interactions and in guiding the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. Furthermore, a systematic exploration of this scaffold against a broader range of biological targets is warranted and may unveil new and unexpected therapeutic opportunities.

References

  • Stevenson, G. I., Huscroft, I., MacLeod, A. M., Swain, C. J., Cascieri, M. A., Chicchi, G. G., ... & Owens, A. P. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of medicinal chemistry, 41(22), 4623–4635. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]

  • National Center for Biotechnology Information. (2010). Discovery, SAR and Biological Evaluation of Aryl-thiazol-piperidines as SMN Modulators. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

  • Stevenson, G. I., et al. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of medicinal chemistry, 41(22), 4623-35. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Li, Z., et al. (2016). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. Scientific reports, 6, 33579. [Link]

  • Chohan, Z. H., et al. (2010). Synthesis and biological evaluation of new 4,5-disubstituted-thiazolyl amides, derivatives of 4-hydroxy-piperidine or of 4-N-methyl piperazine. Molecules, 15(1), 1-13. [Link]

  • Farmacia Journal. (2015). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Molecules, 27(7), 2298. [Link]

  • Demir Özkay, Ü., et al. (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Molecules, 26(11), 3326. [Link]

  • Siddiqui, R., et al. (2020). Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone. Pakistan Journal of Pharmaceutical Sciences, 33(4). [Link]

  • Encyclopedia.pub. (2022). Molecular Hybrids Targeting Tubulin Polymerization. Retrieved from [Link]

  • Siddiqui, R., et al. (2020). Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone. Pakistan Journal of Pharmaceutical Sciences, 33(4), 1641-1647. [Link]

  • El-Naggar, M., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Molecules, 27(18), 5842. [Link]

  • Shirai, J., et al. (2011). Design, structure-activity relationship, and highly efficient asymmetric synthesis of 3-phenyl-4-benzylaminopiperidine derivatives as novel neurokinin-1 receptor antagonists. Bioorganic & medicinal chemistry, 19(21), 6430-46. [Link]

  • El-Gamal, M. I., et al. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Pharmaceuticals, 18(5), 716. [Link]

  • Demir Özkay, Ü., et al. (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Molecules, 26(11), 3326. [Link]

  • Hassan, A. S., et al. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 13(11), 8135-8145. [Link]

  • El-Metwally, A. M., et al. (2021). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific reports, 11(1), 1-14. [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Molecules, 27(7), 2298. [Link]

  • MDPI. (2024). Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. International Journal of Molecular Sciences, 25(24), 13358. [Link]

  • Al-wsbaye, A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(50), 37047-37073. [Link]

  • National Center for Biotechnology Information. (2010). Discovery, SAR and Biological Evaluation of Aryl-thiazol-piperidines as SMN Modulators. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Sigalapalli, D. K., et al. (2021). Targeting tubulin polymerization and DNA binding of 4-thiazolidinone–umbelliferone hybrids: synthesis and cytotoxicity evaluation. RSC Advances, 11(60), 38031-38047. [Link]

  • El-Naggar, M., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Molecules, 27(18), 5842. [Link]

  • Al-wsbaye, A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(50), 37047-37073. [Link]

  • ResearchGate. (n.d.). 3-Methylpiperazine-containing pre-clinical kinase inhibitors. Retrieved from [Link]

  • Adole, V. A., et al. (2025). Design, synthesis, and antitubercular evaluation of piperazinyl-pyrazolyl-2- hydrazinyl thiazole derivatives: Experimental, DFT and molecular docking insights. Journal of Molecular Structure, 1319, 138721. [Link]

  • Gökçe, M., et al. (2012). Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 27(4), 565-72. [Link]

  • Abdel-Maksoud, M. S., et al. (2020). Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. Scientific reports, 10(1), 1-17. [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules, 27(19), 6463. [Link]

  • Liaras, K., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Journal of Molecular Structure, 1263, 133139. [Link]

  • Pineda-Garciá, O., et al. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. International Journal of Molecular Sciences, 22(12), 6219. [Link]

Sources

Safety Operating Guide

1-(4-Methyl-1,3-thiazol-2-yl)piperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: Heterocyclic Amine (Thiazole/Piperidine derivative) Primary Hazard: Irritant/Corrosive (Skin, Eye, Respiratory), Potential Flammability, Acute Toxicity (Oral).[1] Disposal Stream: High-BTU Incineration (Nitrogen/Sulfur-bearing Organic Waste). RCRA Status: Not explicitly P- or U-listed; likely regulates as D001 (Ignitable) or Characteristic Toxic depending on formulation.

Chemical Safety Profile & Hazard Assessment

Before initiating disposal, you must characterize the specific state of the material. As a Senior Application Scientist, I treat this compound as a functional hybrid of its parent moieties: Piperidine (a strong base/solvent) and Thiazole (an aromatic heterocycle).

Mechanistic Hazards:

  • Piperidine Moiety: Introduces basicity (

    
    ). This creates an exothermic risk if accidentally mixed with acidic waste streams. It also contributes to potential corrosivity [1][4].
    
  • Thiazole Moiety: Contributes to flammability and potential acute toxicity.[1][2] Thiazoles can sensitize the skin and respiratory tract [2].

  • Heteroatom Load: The molecule contains Sulfur (S) and Nitrogen (N) .[3] This dictates that it cannot be disposed of in standard "Clean Organic" streams intended for fuel blending without scrubbers, as incineration releases

    
     and 
    
    
    
    gases [3].

Data Table 1: Physicochemical Properties & Waste Characterization

PropertyValue / CharacteristicImpact on Disposal
Molecular Formula

High N/S content requires specific incineration profiles.
Physical State Likely Viscous Liquid or Low-Melting SolidLiquid waste requires secondary containment; solids require double-bagging.
Basicity Basic (Amine functionality)DO NOT MIX with acid waste streams (Exothermic/Splatter risk).
Flammability Assumed Flash Point < 60°C (Category 3)Must be grounded during transfer; segregate from oxidizers.
Halogen Content Non-Halogenated Segregate from Chloroform/DCM waste streams to reduce disposal costs.
Segregation & Compatibility Logic

Proper segregation is the single most critical step to prevent laboratory accidents.

  • Incompatible With: Strong Acids (HCl,

    
    ), Strong Oxidizers (
    
    
    
    , Permanganates), and Acid Chlorides.
  • Compatible With: Other non-halogenated organic bases (e.g., Triethylamine, Pyridine), non-halogenated solvents (Ethanol, Methanol, Acetone).

The "Why" Behind Segregation: Mixing this basic amine with an acidic waste stream (e.g., waste generated from an acid workup) will result in an immediate acid-base neutralization. This reaction is highly exothermic and can cause waste containers to pressurize or melt, leading to a "hot" spill in the Satellite Accumulation Area (SAA) [5].

Step-by-Step Disposal Workflow
Phase 1: Pre-Treatment (If in Reaction Mixture)

If the compound is dissolved in a reaction mixture containing reactive species (e.g., unreacted acid chlorides or hydrides):

  • Quench: Slowly add Methanol or Water (dropwise) in an ice bath to neutralize reactive intermediates.

  • Neutralize: Adjust pH to 7–9 using weak acid/base to prevent downstream reactivity, only if your facility requires pH-neutral waste. Otherwise, dispose of as "Basic Organic Waste."

Phase 2: Packaging (Pure Substance/Stock)
  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container. Avoid metal cans if the substance is wet/corrosive.

  • Solvent Rinse: If disposing of an empty bottle, triple-rinse with a compatible solvent (Ethanol).[4] Collect the rinsate as hazardous waste.[4]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Organic."

    • Constituents: List "1-(4-Methyl-1,3-thiazol-2-yl)piperidine" (Do not use abbreviations).

    • Hazard Checkboxes: [x] Flammable, [x] Irritant, [x] Toxic.

Phase 3: The Handoff
  • Satellite Accumulation: Store in a closed container within secondary containment.

  • Pickup Request: Classify as "Non-Halogenated, High-BTU Organic Waste" on your manifest.

Visual Disposal Decision Matrix

The following diagram outlines the decision logic for disposing of this compound safely.

DisposalWorkflow Start Waste: this compound StateCheck Physical State Check Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Solid LiquidPath Liquid / Solution StateCheck->LiquidPath Dissolved Container Packaging: HDPE Jerrycan or Glass (Vented Cap if reaction recent) SolidPath->Container Dissolve in EtOH or Bag as Solid Segregation Segregation Check: Is it mixed with Halogens or Acids? LiquidPath->Segregation HalogenYes Segregate as: HALOGENATED ORGANIC Segregation->HalogenYes Contains DCM/Chloroform AcidYes CRITICAL: Neutralize carefully before mixing Segregation->AcidYes Contains Strong Acid CleanStream Standard Stream: NON-HALOGENATED ORGANIC Segregation->CleanStream Pure / Compatible Solvents HalogenYes->Container AcidYes->CleanStream After Neutralization CleanStream->Container Label Labeling: 'Contains Nitrogen/Sulfur' Check: Flammable, Irritant Container->Label

Caption: Decision tree for segregating this compound waste based on physical state and chemical mixtures.

Regulatory Compliance (RCRA/EPA)

While this compound is not specifically listed on the EPA P-List (Acutely Hazardous) or U-List (Toxic), it must be managed as hazardous waste due to "Characteristic" properties [5]:

  • Ignitability (D001): If the flash point is

    
     (common for piperidine derivatives), it is a D001 waste.
    
  • Toxicity: Due to the thiazole component, it should be treated as toxic unless

    
     data proves otherwise.
    
  • Drain Disposal: STRICTLY PROHIBITED. The sulfur and nitrogen content contributes to high Chemical Oxygen Demand (COD) and can disrupt municipal water treatment bacteria [6].

References
  • PubChem. (n.d.). Piperidine Safety & Hazards. National Library of Medicine. Retrieved from [Link]

  • US EPA. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.